Product packaging for 4,5-Dichloro-2-hydroxybenzonitrile(Cat. No.:)

4,5-Dichloro-2-hydroxybenzonitrile

Cat. No.: B12102875
M. Wt: 188.01 g/mol
InChI Key: VYUQTYKWGORZIJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-hydroxybenzonitrile (CAS 1541259-78-2) is a halogenated aromatic compound with the molecular formula C7H3Cl2NO and a molecular weight of 188.01 g/mol . It is part of the broader class of halohydroxybenzonitriles (HHBNs), which have been identified as a group of nitrogenous aromatic disinfection byproducts (DBPs) in drinking water . Research into related HHBNs has shown they can exhibit significant cytotoxicity, with transcriptomic analysis suggesting immunotoxicity and genotoxicity as dominant mechanisms of action in mammalian cells . As a dichlorinated hydroxybenzonitrile, its structure is of interest in chemical research, particularly in the study of halogenated aromatic compounds and their properties . The product must be stored sealed in a dry environment at room temperature. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NO B12102875 4,5-Dichloro-2-hydroxybenzonitrile

Properties

IUPAC Name

4,5-dichloro-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUQTYKWGORZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4,5-Dichloro-2-hydroxybenzonitrile, including its chemical identity, physicochemical properties, a putative synthesis protocol, and safety considerations. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Structure:

The structure consists of a benzene ring substituted with two chlorine atoms at positions 4 and 5, a hydroxyl group at position 2, and a nitrile group at position 1.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1541259-78-2[1]
Molecular Formula C₇H₃Cl₂NO
Molecular Weight 188.01 g/mol
SMILES Code N#CC1=CC(Cl)=C(Cl)C=C1O[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 188.01 g/mol Calculated
XLogP3 3.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 186.959169 DaPubChem
Topological Polar Surface Area 44 ŲPubChem

Table 3: Experimental Physicochemical Properties of 3,5-Dichloro-4-hydroxybenzonitrile (CAS: 1891-95-8) for Comparison

PropertyValueSource
Melting Point 138-142 °C[2]
Boiling Point (Predicted) 256.6 ± 40.0 °C[2]
Water Solubility Slightly soluble[2]
pKa (Predicted) 4.91 ± 0.23[2]

Experimental Protocols

A specific, validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted hydroxybenzonitriles. The following protocol is a representative example adapted from the synthesis of a similar compound, 3-chloro-5-hydroxybenzonitrile.[3]

Proposed Synthesis of this compound from 4,5-Dichloro-2-methoxyaniline

This proposed synthesis involves a Sandmeyer reaction, a well-established method for introducing a nitrile group onto an aromatic ring.

Step 1: Diazotization of 4,5-Dichloro-2-methoxyaniline

  • Dissolve 4,5-dichloro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cuprous cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.

  • Cool the mixture and extract the product, 4,5-dichloro-2-methoxybenzonitrile, with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methoxy intermediate.

Step 3: Demethylation to this compound

  • Dissolve the crude 4,5-dichloro-2-methoxybenzonitrile in a suitable solvent such as dichloromethane or an aromatic solvent like 2,4,6-trimethylpyridine.[3]

  • Add a strong Lewis acid, such as boron tribromide (BBr₃) or a demethylating agent like lithium iodide.[3]

  • Stir the reaction mixture at an appropriate temperature (this may range from low temperatures for BBr₃ to elevated temperatures for lithium iodide) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

  • Carefully quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the structural relationship between this compound and its isomers.

G cluster_synthesis Proposed Synthesis Workflow start 4,5-Dichloro-2-methoxyaniline diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyanation Cyanation (CuCN, NaCN) diazonium->cyanation methoxy_product 4,5-Dichloro-2-methoxybenzonitrile cyanation->methoxy_product demethylation Demethylation (e.g., BBr3 or LiI) methoxy_product->demethylation final_product This compound demethylation->final_product

Caption: Proposed synthesis workflow for this compound.

Caption: Isomeric relationship of Dichloro-hydroxybenzonitriles.

Safety and Handling

Specific safety data for this compound is not available. The following information is based on safety data for related chlorinated and hydroxylated benzonitriles and should be used as a guideline.[4][5][6][7]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4][5]

    • Response:

      • IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth.[7]

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways associated with this compound. Research on related hydroxybenzonitrile compounds suggests potential applications as intermediates in the synthesis of pharmaceuticals and pesticides.[8] Further research is required to determine the biological profile of this specific compound.

References

An In-Depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile (CAS Number: 1541259-78-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound 4,5-Dichloro-2-hydroxybenzonitrile, identified by the CAS number 1541259-78-2. Despite its availability from various chemical suppliers, a thorough review of scientific literature and patent databases reveals a significant lack of in-depth research on this specific molecule. This document summarizes the available information and highlights the current gaps in knowledge regarding its synthesis, properties, and potential applications.

Chemical Identity and Properties

This compound is a substituted aromatic compound. Its fundamental properties, as aggregated from supplier databases, are presented below.

PropertyDataSource
CAS Number 1541259-78-2Multiple Suppliers
Molecular Formula C₇H₃Cl₂NOMultiple Suppliers
Molecular Weight 192.01 g/mol Calculated
Chemical Structure A benzene ring substituted with two chlorine atoms at positions 4 and 5, a hydroxyl group at position 2, and a nitrile group at position 1.Inferred

A detailed experimental characterization of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), is not currently available in published literature.

Synthesis

While general methods for the synthesis of substituted hydroxybenzonitriles exist, a specific, detailed experimental protocol for the synthesis of this compound has not been found in a review of scientific journals or patent literature. General synthetic strategies for similar compounds often involve:

  • Halogenation of a hydroxybenzonitrile precursor: This would involve the direct chlorination of 2-hydroxybenzonitrile. However, controlling the regioselectivity to achieve the desired 4,5-dichloro substitution pattern can be challenging and may lead to a mixture of isomers.

  • Cyanation of a dichlorinated phenol: Starting from 3,4-dichlorophenol, the introduction of a nitrile group at the 2-position would be a potential route. This could be achieved through various methods, such as formylation followed by conversion of the aldehyde to a nitrile.

  • Multistep synthesis from simpler precursors: A more controlled but potentially longer route could involve building the molecule from a more readily available starting material, introducing the functional groups in a stepwise manner.

A logical workflow for a potential, yet unconfirmed, synthesis is outlined below.

G cluster_start Starting Material cluster_reaction1 Step 1: Formylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Oximation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Dehydration cluster_product Final Product 3,4-Dichlorophenol 3,4-Dichlorophenol Reimer-Tiemann or similar reaction Reimer-Tiemann or similar reaction 3,4-Dichlorophenol->Reimer-Tiemann or similar reaction Reagents 4,5-Dichloro-2-hydroxybenzaldehyde 4,5-Dichloro-2-hydroxybenzaldehyde Reimer-Tiemann or similar reaction->4,5-Dichloro-2-hydroxybenzaldehyde Reaction with hydroxylamine Reaction with hydroxylamine 4,5-Dichloro-2-hydroxybenzaldehyde->Reaction with hydroxylamine Reagents 4,5-Dichloro-2-hydroxybenzaldoxime 4,5-Dichloro-2-hydroxybenzaldoxime Reaction with hydroxylamine->4,5-Dichloro-2-hydroxybenzaldoxime Dehydrating agent (e.g., Ac₂O) Dehydrating agent (e.g., Ac₂O) 4,5-Dichloro-2-hydroxybenzaldoxime->Dehydrating agent (e.g., Ac₂O) Reagents This compound This compound Dehydrating agent (e.g., Ac₂O)->this compound

Caption: A potential, unverified synthetic pathway for this compound.

Biological Activity and Mechanism of Action

There is no published research detailing the biological activity or mechanism of action of this compound. While some related chlorinated benzonitrile and phenol compounds exhibit biological effects, such as antimicrobial or herbicidal activity, it is not possible to extrapolate these findings to the title compound without specific experimental data.

The logical relationship for investigating the potential biological activity of a novel compound like this would follow a standard drug discovery and development workflow.

G Compound_Synthesis Synthesis and Purification of This compound In_Vitro_Screening In Vitro Screening (e.g., enzyme assays, cell-based assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action_Studies Mechanism of Action Studies Hit_Identification->Mechanism_of_Action_Studies Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active Mechanism_of_Action_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Signaling Pathways

As there is no information on the biological targets of this compound, no associated signaling pathways can be described or visualized.

Conclusion and Future Directions

This compound (CAS 1541259-78-2) represents a data-deficient chemical entity. While its basic chemical identity is known, there is a complete absence of publicly available experimental data regarding its synthesis, physicochemical properties, biological activity, and mechanism of action.

For researchers and drug development professionals, this compound presents an unexplored area of chemical space. Future research should focus on:

  • Development and publication of a robust synthetic protocol.

  • Thorough characterization of its physicochemical properties.

  • Broad biological screening to identify any potential therapeutic activities.

  • If activity is identified, subsequent mechanism of action and target identification studies.

Until such data becomes available, the potential applications and safety profile of this compound remain unknown.

An In-depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the physical and chemical properties of 4,5-Dichloro-2-hydroxybenzonitrile. However, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular isomer. While information on related chlorinated hydroxybenzonitrile compounds is accessible, data directly pertaining to the this compound structure is scarce.

This guide will therefore summarize the available information on closely related isomers to provide a comparative context and potential starting points for research. It will also touch upon general synthetic approaches and analytical techniques that would be applicable to the characterization of this compound, should it be synthesized.

Physicochemical Properties

There is a notable absence of experimentally determined physical and chemical properties for this compound in the public domain. To provide some context, the properties of related monochlorinated and dichlorinated hydroxybenzonitrile isomers are presented below. It is important to note that the position of the substituents on the benzene ring significantly influences these properties.

Table 1: Physicochemical Properties of Related Hydroxybenzonitrile Isomers

Property5-Chloro-2-hydroxybenzonitrile4-Chloro-2-hydroxybenzonitrile3,5-Dichloro-4-hydroxybenzonitrile4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Molecular Formula C₇H₄ClNOC₇H₄ClNOC₇H₃Cl₂NOC₈H₂Cl₂N₂O₂
Molecular Weight 153.56 g/mol [1]153.56 g/mol [2]188.01 g/mol 229.02 g/mol [3]
Melting Point Not availableNot availableNot available265 °C (decomposes)[3]
Boiling Point Not availableNot availableNot available365.8 °C at 760 mmHg[3]
Solubility Slightly soluble in water.[4]Not availableSlightly soluble in water.[4]Not available
pKa Data available in IUPAC Digitized pKa Dataset[1]Not availableNot availableNot available

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been found. However, spectral information for related compounds can offer insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a putative ¹H NMR spectrum of this compound in a solvent like CDCl₃, one would expect to see signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro, hydroxyl, and cyano groups.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being characteristic of their electronic environment.[5][6] Quaternary carbons, such as those attached to the chlorine, hydroxyl, and cyano groups, would typically show weaker signals.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically in the range of 3200-3600 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region).

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the available literature. However, general synthetic strategies for related compounds can be extrapolated.

Synthesis

The synthesis of chlorinated hydroxybenzonitriles can often be achieved through several routes, including:

  • Chlorination of a hydroxybenzonitrile precursor: This would involve the direct chlorination of 2-hydroxybenzonitrile. Controlling the regioselectivity to obtain the desired 4,5-dichloro isomer would be a significant challenge.

  • From a dichlorinated phenol: A potential route could involve the formylation of 3,4-dichlorophenol followed by conversion of the aldehyde group to a nitrile.

  • Sandmeyer reaction: Diazotization of a corresponding aminodichlorophenol followed by reaction with a cyanide salt.

A general workflow for a potential synthesis is outlined below.

G General Synthetic Workflow start Starting Material (e.g., 2-Hydroxybenzonitrile or 3,4-Dichlorophenol) reaction Chemical Transformation (e.g., Chlorination, Formylation, Nitrile Formation) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization (e.g., NMR, IR, MS) purification->characterization final_product This compound characterization->final_product

A generalized workflow for the potential synthesis and characterization of this compound.
Purification

Purification of the target compound would likely involve standard techniques such as:

  • Column chromatography: Using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

  • Recrystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.

Reactivity and Biological Activity

There is no information available regarding the specific reactivity or biological activity of this compound. Halogenated phenols and benzonitriles are known to exhibit a wide range of biological activities, and it is plausible that this compound could have interesting properties. However, without experimental data, any discussion of its potential bioactivity would be purely speculative. Similarly, no information was found concerning any interactions with biological signaling pathways.

Conclusion

References

"4,5-Dichloro-2-hydroxybenzonitrile" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of 4,5-Dichloro-2-hydroxybenzonitrile. The data presented is intended to support research and development activities.

Core Chemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C7H3Cl2NO[1][2]
Molecular Weight 188.01 g/mol [1][2]
CAS Number 1541259-78-2[1]

Experimental Protocols

Conceptual Workflow for Compound Characterization

The following diagram illustrates a general workflow for the characterization of a chemical compound such as this compound. This process outlines the logical steps from initial synthesis to comprehensive analysis.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Purity and Property Analysis A Synthesis of this compound B Purification (e.g., Crystallization, Chromatography) A->B C NMR Spectroscopy (1H, 13C) B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F High-Performance Liquid Chromatography (HPLC) C->F D->F E->F G Melting Point Determination F->G H Solubility Studies F->H

References

Synthesis of 4,5-Dichloro-2-hydroxybenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 4,5-dichloro-2-hydroxybenzonitrile, a halogenated aromatic nitrile with potential applications in pharmaceutical and agrochemical research. The core of this guide focuses on a two-step synthetic route commencing with the ortho-formylation of 3,4-dichlorophenol, followed by the conversion of the resulting aldehyde to the target nitrile. This pathway is presented with detailed experimental protocols, quantitative data, and a visual representation of the reaction sequence.

Primary Synthesis Pathway: Formylation of 3,4-Dichlorophenol

The most direct and well-documented synthetic approach to this compound involves a two-step process:

  • Ortho-Formylation of 3,4-Dichlorophenol: This step introduces a formyl group (-CHO) at the position ortho to the hydroxyl group of 3,4-dichlorophenol, yielding 4,5-dichloro-2-hydroxybenzaldehyde. A highly regioselective method for this transformation utilizes magnesium dichloride and paraformaldehyde.

  • Conversion of Aldehyde to Nitrile: The resulting 4,5-dichloro-2-hydroxybenzaldehyde is then converted to the corresponding nitrile. This is typically achieved through a two-stage process involving the formation of an aldoxime with hydroxylamine, followed by dehydration of the oxime to the nitrile.

Below is a detailed breakdown of the experimental protocols and associated data for this pathway.

Step 1: Synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde

This procedure is adapted from a general and efficient method for the ortho-formylation of phenols.

Reaction Scheme:

G cluster_0 Step 1: Ortho-Formylation 3,4-Dichlorophenol 4,5-Dichloro-2-hydroxybenzaldehyde 3,4-Dichlorophenol->4,5-Dichloro-2-hydroxybenzaldehyde Paraformaldehyde (CH₂O)n MgCl2_Et3N MgCl₂, Et₃N THF, Reflux G cluster_1 Step 2: Aldehyde to Nitrile Conversion 4,5-Dichloro-2-hydroxybenzaldehyde 4,5-Dichloro-2-hydroxybenzaldoxime Intermediate Oxime 4,5-Dichloro-2-hydroxybenzaldehyde->4,5-Dichloro-2-hydroxybenzaldoxime Step2a 1. NH₂OH·HCl, NaOAc Ethanol/Water, Reflux This compound 4,5-Dichloro-2-hydroxybenzaldoxime->this compound Step2b 2. Acetic Anhydride, Reflux G start 3,4-Dichlorophenol step1 Ortho-Formylation (MgCl₂, (CH₂O)n, Et₃N, THF) start->step1 intermediate 4,5-Dichloro-2-hydroxybenzaldehyde step1->intermediate step2 Oxime Formation & Dehydration (1. NH₂OH·HCl 2. Ac₂O) intermediate->step2 end This compound step2->end

The Biological Activity of 4,5-Dichloro-2-hydroxybenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4,5-Dichloro-2-hydroxybenzonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its isomers and structurally related compounds, primarily focusing on 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil). The information presented herein is intended to serve as a foundation for future research and drug development efforts.

Introduction

This compound belongs to the chemical class of halogenated hydroxybenzonitriles. These compounds are characterized by a benzene ring substituted with chlorine atoms, a hydroxyl group, and a nitrile group. The specific positioning of these functional groups is critical in determining the compound's physicochemical properties and biological activity. While research on the 4,5-dichloro-2-hydroxy isomer is scarce, its structural analog, 3,5-dichloro-4-hydroxybenzonitrile (commonly known as the herbicide Chloroxynil), has been studied more extensively. The biological effects of Chloroxynil and other related benzonitrile herbicides can provide valuable insights into the potential activities of this compound.

Biological Activities of Dichlorinated Hydroxybenzonitriles

The primary documented biological activities of dichlorinated hydroxybenzonitriles are their herbicidal effects and cytotoxicity towards various cell lines.

Herbicidal Activity and Mechanism of Action

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a post-emergent herbicide used to control broadleaf weeds.[1] Its mechanism of action involves the inhibition of electron transfer in photosystem II of plants, a critical process for photosynthesis.[1] This disruption of energy production ultimately leads to plant death.

Cytotoxicity in Mammalian Cells

Studies on benzonitrile herbicides, including Chloroxynil, have demonstrated cytotoxic effects on human cell lines. This suggests that this compound may also exhibit similar properties.

A study investigating the cytotoxic effects of various benzonitrile herbicides reported that Chloroxynil induced a significant decrease in the viability of human liver carcinoma (Hep G2) and human embryonic kidney (HEK293T) cells.[2] The cytotoxic effect was observed to be concentration-dependent.[2]

Table 1: Cytotoxicity of 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil) on Human Cell Lines

Cell LineConcentration (mg/L)Observation (after 48h)Reference
Hep G2100Cell detachment from support[2]
Hep G250Concentration-dependent decrease in cell proliferation[2]
Hep G225Concentration-dependent decrease in cell proliferation[2]
HEK293T100Concentration-dependent decrease in cell proliferation[2]
HEK293T50Concentration-dependent decrease in cell proliferation[2]
HEK293T25Concentration-dependent decrease in cell proliferation[2]

Note: The original study also tested Bromoxynil and Ioxynil, which showed similar high toxic effects.[2]

Potential Signaling Pathways and Mechanisms of Toxicity

While the herbicidal mechanism of photosystem II inhibition is specific to plants, the toxicity of halogenated hydroxybenzonitriles in mammalian cells is likely mediated through different pathways. Structurally related compounds, such as bromoxynil and ioxynil, are known mitochondrial uncouplers.[2] This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis and ultimately, cell death. It is plausible that this compound could act through a similar mechanism.

Potential Mechanism of Action in Mammalian Cells

G cluster_cell Mammalian Cell cluster_mito Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces Cell_Death Cell Death ATP_Synthase->Cell_Death Reduced ATP leads to DCHN 4,5-Dichloro-2- hydroxybenzonitrile Disruption Disruption of Proton Gradient DCHN->Disruption Acts as Protonophore Disruption->ATP_Synthase Inhibits

Caption: Postulated mechanism of mitochondrial uncoupling by this compound.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound can be adapted from studies on its isomers.

Cell Viability and Proliferation Assays

a) MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., Hep G2, HEK293T) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

b) Real-Time Cell Analysis (RTCA)

This impedance-based method allows for the real-time, label-free monitoring of cell proliferation and cytotoxicity.

  • Baseline Measurement: Add cell culture medium to specialized E-plates containing microelectrodes and measure the baseline impedance.

  • Cell Seeding: Seed the cells into the E-plates.

  • Monitoring Cell Adhesion and Proliferation: Monitor the change in impedance in real-time as cells attach and proliferate on the electrodes.

  • Compound Addition: Once the cells are in the logarithmic growth phase, add different concentrations of this compound.

  • Real-Time Monitoring of Cytotoxicity: Continue to monitor the impedance changes, which will decrease as the compound induces cell death.

  • Data Analysis: The instrument's software is used to plot cell index curves and determine the time and concentration-dependent effects of the compound.

Experimental Workflow for Cytotoxicity Assessment

G cluster_assays Assays start Start cell_culture Cell Culture (e.g., Hep G2, HEK293T) start->cell_culture seeding Seed Cells in 96-well or E-Plates cell_culture->seeding treatment Treat with This compound seeding->treatment incubation Incubate for Defined Period treatment->incubation mtt MTT Assay incubation->mtt rtca RTCA incubation->rtca data_analysis Data Analysis mtt->data_analysis rtca->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the available data on its isomers, particularly 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil), provide a strong basis for inferring its potential cytotoxic properties. The likely mechanism of action in mammalian cells is through mitochondrial uncoupling, leading to a disruption of cellular energy metabolism.

Future research should focus on:

  • Synthesis and Purification: Obtaining a pure sample of this compound is the essential first step.

  • In Vitro Screening: A broad-based screening against a panel of cancer cell lines and normal cell lines is necessary to determine its cytotoxic profile and potential therapeutic window.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its effects on mitochondrial function, apoptosis induction, and other relevant signaling pathways.

  • Comparative Studies: Directly comparing the biological activity of this compound with its other isomers to understand the structure-activity relationship.

This in-depth guide, based on the current understanding of related compounds, provides a solid framework for initiating such research endeavors. The potential for this and other halogenated hydroxybenzonitriles to serve as lead compounds in drug discovery warrants further investigation.

References

Spectroscopic and Spectrometric Profiling of 4,5-Dichloro-2-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4,5-Dichloro-2-hydroxybenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the characterization of this molecule. Due to the limited availability of public experimental spectra, this guide incorporates predicted data from computational models alongside established principles of spectroscopic interpretation.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₇H₃Cl₂NO. Its structure consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a nitrile group. The precise arrangement of these functional groups dictates its chemical reactivity and spectroscopic behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8Singlet1HAromatic H
~7.0 - 7.3Singlet1HAromatic H
~5.0 - 6.0Broad Singlet1H-OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~150 - 160C-OH
~135 - 145C-Cl
~130 - 140C-Cl
~120 - 130Aromatic CH
~115 - 125Aromatic CH
~115 - 120C-CN
~110 - 115-CN

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3200 - 3600BroadO-H stretchHydroxyl
2220 - 2260Sharp, MediumC≡N stretchNitrile
1550 - 1650Medium-StrongC=C stretchAromatic Ring
1200 - 1300StrongC-O stretchPhenol
700 - 850StrongC-Cl stretchAryl Halide

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron impact (EI) ionization is a common method for the analysis of small organic molecules.

Table 4: Expected Mass Spectrometry Data (Electron Impact)

m/zInterpretation
[M]+Molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern ([M]+, [M+2]+, [M+4]+ in an approximate ratio of 9:6:1).
[M-HCN]+Loss of hydrogen cyanide from the molecular ion.
[M-Cl]+Loss of a chlorine atom from the molecular ion.
[M-CO]+Loss of carbon monoxide from the molecular ion.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic and spectrometric data.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of an aromatic compound involves dissolving a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in an NMR tube. The spectra are then recorded on an NMR spectrometer.

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer solution to an NMR tube B->C D Insert NMR tube into the spectrometer C->D Sample ready for analysis E Acquire 1H and 13C NMR spectra D->E F Process and analyze the data E->F

Caption: General workflow for NMR spectroscopy.

IR Spectroscopy

For a solid sample, a common method is to prepare a KBr pellet or a thin film. The spectrum is then recorded using an FTIR spectrometer.

G cluster_0 IR Sample Preparation (KBr Pellet) cluster_1 IR Data Acquisition A Grind ~1 mg of sample with ~100 mg of dry KBr B Press the mixture into a transparent pellet A->B C Place the pellet in the spectrometer's sample holder B->C Pellet ready for analysis D Record the IR spectrum C->D E Analyze the absorption bands D->E

Caption: General workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry

In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with electrons. The resulting ions are then separated and detected.

G cluster_0 Sample Introduction and Ionization cluster_1 Mass Analysis and Detection A Introduce a small amount of sample into the mass spectrometer B Vaporize the sample A->B C Ionize with a 70 eV electron beam (EI) B->C D Accelerate and separate ions based on m/z ratio C->D Ions enter mass analyzer E Detect the ions D->E F Generate and interpret the mass spectrum E->F

Caption: General workflow for Electron Impact Mass Spectrometry.

Logical Relationships in Spectroscopic Analysis

The combined use of NMR, IR, and MS provides a powerful methodology for the unambiguous identification and characterization of a chemical compound.

G cluster_0 Spectroscopic Techniques cluster_1 Information Obtained Unknown Unknown Compound (this compound) NMR NMR Spectroscopy Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_info Carbon-Hydrogen Framework (Connectivity) NMR->NMR_info IR_info Functional Groups (-OH, -CN, C-Cl) IR->IR_info MS_info Molecular Weight and Elemental Composition (Isotopic Pattern) MS->MS_info Structure Structure Elucidation NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical workflow for structure elucidation using multiple spectroscopic techniques.

This technical guide serves as a foundational resource for the spectroscopic and spectrometric properties of this compound. While based on predicted data and established principles, it provides a robust framework for the characterization of this compound. Experimental verification of this data is encouraged for definitive structural confirmation.

A Technical Guide to the Purity and Characterization of 4,5-Dichloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 4,5-dichloro-2-hydroxybenzonitrile, a halogenated aromatic compound of interest in chemical synthesis and drug discovery. Due to the limited availability of specific data for this exact molecule, this guide synthesizes information from structurally related compounds and established analytical principles to provide a robust framework for its analysis.

Physicochemical and Safety Data

PropertyExpected Value/InformationSource/Basis
Molecular Formula C₇H₃Cl₂NO-
Molecular Weight 188.01 g/mol -
Appearance White to off-white or brown crystalline solid/powderAnalogy to related hydroxybenzonitriles[1][2]
Solubility Likely soluble in methanol and other organic solvents. Low water solubility is expected.[2]General properties of similar organic compounds
Melting Point Not available. Requires experimental determination.-
Boiling Point Not available. Requires experimental determination.-
Purity Typically >95% for commercially available research chemicals.Common industry standard
Hazard Statements Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[2]Based on SDS of similar compounds[1][2][3]
Precautionary Statements Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[2][3]Standard laboratory safety protocols

Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and chlorine substituents and the electron-donating effect of the hydroxyl group.

  • Hydroxyl Proton: A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration (typically δ 4-7 ppm for phenols). This peak can be confirmed by D₂O exchange, where the peak disappears.[4]

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield (around δ 155 ppm), while the carbon of the nitrile group will appear in the δ 115-120 ppm range.[4][5] The carbons bonded to chlorine will also exhibit characteristic shifts.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~3500 (broad)O-HPhenolic hydroxyl group, stretching vibration[4]
~2230C≡NNitrile group, stretching vibration[6][7]
~1500-1600C=CAromatic ring, stretching vibrations[4]
~1200-1300C-OPhenolic carbon-oxygen bond, stretching vibration
Below 800C-ClCarbon-chlorine bonds, stretching vibrations
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern for two chlorine atoms is a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[8][9][10]

  • Fragmentation: Common fragmentation pathways for aromatic nitriles and phenols would be expected, including the loss of CO, HCN, and chlorine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

Typical HPLC Method Parameters:

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both often with 0.1% formic acid or trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

The purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The hydroxyl peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A longer acquisition time and more scans (e.g., 128 or more) may be necessary due to the lower natural abundance of ¹³C.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak cluster and analyze the fragmentation pattern to confirm the structure. The presence of two chlorine atoms should be evident from the isotopic pattern.[8][9][10]

Protocol 4: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with a reversed-phase C18 column and a mobile phase gradient (e.g., starting with 90% water / 10% acetonitrile and ramping to 10% water / 90% acetonitrile over 20 minutes).

  • Injection and Data Acquisition: Inject the sample and record the chromatogram for a sufficient time to allow all components to elute.

  • Purity Calculation: Integrate the peaks in the chromatogram and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or procured batch of this compound.

G Figure 1: Characterization Workflow for this compound cluster_0 Initial Assessment cluster_1 Purity Determination cluster_2 Structural Elucidation cluster_3 Final Confirmation A Procured/Synthesized This compound B Visual Inspection (Color, Form) A->B C HPLC Analysis B->C D Purity > 95%? C->D E NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) D->E Yes J Further Purification/ Resynthesis Required D->J No F FTIR Spectroscopy E->F G Mass Spectrometry (Molecular Weight, Isotope Pattern) F->G H Data Concordance Check G->H I Characterized Compound H->I Consistent H->J Inconsistent

Caption: Characterization workflow for this compound.

This guide provides a foundational understanding and practical framework for the purity assessment and structural characterization of this compound. Researchers are encouraged to perform these analyses to ensure the quality and identity of their materials for reliable and reproducible scientific outcomes.

References

4,5-Dichloro-2-hydroxybenzonitrile: A Technical Review of a Potential Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-hydroxybenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for a diverse range of biological activities. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a chlorinated phenol and a nitrile group—are present in numerous compounds with significant applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the known information regarding this compound, drawing correlations from closely related analogs to infer its potential chemical properties, synthetic routes, and biological activities. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

Introduction

Benzonitrile derivatives are a cornerstone in the synthesis of a wide array of commercially important organic compounds. The introduction of halogen and hydroxyl substituents onto the benzene ring can significantly modulate the electronic and steric properties of the molecule, leading to a broad spectrum of biological effects. Halogenated phenols are known for their antimicrobial properties, while the nitrile group can act as a key pharmacophore or a precursor to other functional groups. The specific substitution pattern of this compound suggests potential for activities such as herbicidal, antifungal, or even cytotoxic effects, analogous to other dichlorinated hydroxybenzonitrile compounds. This review synthesizes the available data on this compound and its close relatives to provide a predictive framework for its characteristics and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Supplier Data)4-Chloro-2-hydroxybenzonitrile[1]5-Chloro-2-hydroxybenzonitrile3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)
CAS Number 1541259-78-230818-28-113589-72-51891-95-8
Molecular Formula C₇H₃Cl₂NOC₇H₄ClNOC₇H₄ClNOC₇H₃Cl₂NO
Molecular Weight 188.01 g/mol 153.56 g/mol 153.56 g/mol 188.01 g/mol
Appearance Solid (predicted)Not specifiedNot specifiedWhite to off-white solid
Melting Point Not availableNot availableNot available138-142 °C
Boiling Point Not availableNot availableNot available256.6 °C (Predicted)
Solubility Predicted to be slightly soluble in water, soluble in organic solvents.Not specifiedNot specifiedSlightly soluble in water.
pKa Phenolic proton acidity expected to be influenced by electron-withdrawing chloro and cyano groups.Not availableNot available4.91 (Predicted)

Note: Data for this compound is based on supplier information and chemical intuition. Data for analogs are from publicly available databases and may include predicted values.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for the synthesis of substituted benzonitriles.

Proposed Synthetic Pathway

A potential synthetic route could involve the chlorination of a suitable phenol precursor followed by the introduction of the nitrile group. One possible starting material is 2-hydroxybenzonitrile, which could undergo dichlorination. Alternatively, a dichlorinated phenol could be the starting point, with subsequent formylation and conversion of the aldehyde to a nitrile.

Below is a DOT language script for a generalized workflow for the synthesis of a substituted hydroxybenzonitrile, which could be adapted for this compound.

G cluster_start Starting Material cluster_reaction1 Chlorination cluster_intermediate1 Intermediate 1 cluster_reaction2 Formylation cluster_intermediate2 Intermediate 2 cluster_reaction3 Nitrile Formation cluster_product Final Product start Substituted Phenol chlorination Chlorination (e.g., SO2Cl2 or Cl2) start->chlorination Reagent intermediate1 Dichlorinated Phenol chlorination->intermediate1 Product formylation Formylation (e.g., Vilsmeier-Haack) intermediate1->formylation Substrate intermediate2 Dichlorosalicylaldehyde formylation->intermediate2 Product nitrile_formation Conversion to Nitrile (e.g., via oxime) intermediate2->nitrile_formation Substrate product 4,5-Dichloro-2- hydroxybenzonitrile nitrile_formation->product Final Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Nitrile Synthesis from an Aldehyde (Hypothetical)

This protocol is a generalized procedure for the conversion of a substituted salicylaldehyde to a nitrile via an oxime intermediate.

  • Oxime Formation:

    • Dissolve the substituted salicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

    • Filter the solid, wash with water, and dry under vacuum.

  • Dehydration to Nitrile:

    • Suspend the dried oxime (1 equivalent) in a dehydrating agent such as acetic anhydride, thionyl chloride, or a phosphorus-based reagent.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been found, the activities of structurally similar compounds provide valuable insights into its potential.

Herbicidal Activity

Many halogenated hydroxybenzonitriles are potent herbicides. For instance, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are well-known herbicides. Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) also exhibits herbicidal properties. These compounds typically act by inhibiting photosynthesis. Given its structural similarity, this compound is a strong candidate for possessing herbicidal activity.

Cytotoxic Activity

Studies on benzonitrile herbicides like bromoxynil and chloroxynil have demonstrated cytotoxic effects on various cell lines. A study on several benzonitrile herbicides showed high toxic effects of bromoxynil, chloroxynil, and ioxynil on both human liver (Hep G2) and kidney (HEK293T) cell lines.[2] The mechanism of toxicity is often linked to the disruption of cellular respiration and the generation of reactive oxygen species.

Table 2: Cytotoxicity of Related Benzonitrile Herbicides

CompoundCell LineAssayEndpointResultReference
Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile)Hep G2MTTIC₅₀Not specified, but high toxicity observed[2]
HEK293TMTTIC₅₀Not specified, but high toxicity observed[2]
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)Hep G2MTTIC₅₀Not specified, but high toxicity observed[2]
HEK293TMTTIC₅₀Not specified, but high toxicity observed[2]
Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known mechanisms of related compounds, a potential mechanism of action for the cytotoxicity of this compound could involve the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.

The following DOT script illustrates a hypothetical signaling pathway for benzonitrile-induced cytotoxicity.

G cluster_compound External Stimulus cluster_cell Cellular Response compound 4,5-Dichloro-2- hydroxybenzonitrile ros Increased ROS Production compound->ros Induces mito Mitochondrial Dysfunction ros->mito Causes caspase Caspase Activation mito->caspase Leads to apoptosis Apoptosis caspase->apoptosis Triggers

Caption: Hypothetical pathway of cytotoxicity for this compound.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential for biological activity, particularly in the realms of agrochemicals and as a scaffold for drug discovery. Based on the analysis of its structural analogs, it is reasonable to hypothesize that this compound may exhibit herbicidal and cytotoxic properties.

Future research should focus on the following areas:

  • Development of a reliable and high-yielding synthetic protocol.

  • Thorough characterization of its physicochemical properties.

  • Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure.

  • In-depth biological screening to evaluate its herbicidal, antifungal, antibacterial, and cytotoxic activities.

  • Mechanistic studies to elucidate its mode of action at the molecular level.

The exploration of this compound and its derivatives could lead to the discovery of novel bioactive compounds with valuable applications in various fields. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

References

Methodological & Application

Application Notes and Protocols for 4,5-Dichloro-2-hydroxybenzonitrile as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Dichloro-2-hydroxybenzonitrile is a halogenated phenolic nitrile. While specific enzyme targets for this compound have not been identified in the reviewed literature, structurally similar molecules, such as other substituted benzonitriles, have been reported to exhibit biological activities. For instance, the related compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been shown to possess antiviral properties by inhibiting an early event in viral replication, potentially related to viral RNA synthesis.[1][2] Such activities hint at the possibility that this compound could also interact with and inhibit specific enzymes.

These notes provide a starting point for researchers to systematically evaluate the enzyme inhibitory potential of this compound.

Data Presentation: A Template for Recording Inhibition Data

Due to the absence of specific quantitative data for this compound, the following table is provided as a template for researchers to organize their experimental findings. This structured format will facilitate the comparison of inhibitory activities against different enzymes or under varying assay conditions.

Target EnzymeSubstrate & ConcentrationInhibitor Concentration RangeIC50 (µM)Inhibition Type (Competitive, Non-competitive, etc.)Notes
e.g., Kinase Xe.g., ATP (10 µM)e.g., 0.01 - 100 µM
e.g., Protease Ye.g., Peptide Substrate (25 µM)e.g., 0.1 - 200 µM

Experimental Protocols: General Enzyme Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate being investigated. A standard operating procedure for an enzymatic activity inhibition assay provides key steps for experimental setup.[3]

3.1. Materials

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer (optimized for the target enzyme)

  • Positive Control Inhibitor (a known inhibitor of the target enzyme)

  • Negative Control (solvent vehicle, e.g., DMSO)

  • Microplate reader or other suitable detection instrument

  • 96-well microplates

3.2. Assay Procedure

  • Enzyme Preparation : Dilute the target enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation : Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction : a. To each well of a 96-well plate, add the assay buffer. b. Add a defined volume of the diluted this compound solution or the control solutions (positive control and negative/vehicle control). c. Add the diluted enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition : Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The initial velocity of the reaction should be measured.[4]

  • Data Analysis : a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal dose-response model). Understanding the mechanism of action is critical in the early discovery and development of drug candidates.[4]

Visualization of Workflows and Concepts

4.1. Experimental Workflow for Screening Enzyme Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing a potential enzyme inhibitor.

G A Compound Library (including this compound) B High-Throughput Screening (HTS) against Target Enzyme A->B C Identification of 'Hits' B->C D Dose-Response Studies (IC50 Determination) C->D E Mechanism of Action (MOA) Studies (e.g., Competitive, Non-competitive) D->E F Lead Optimization E->F

Caption: Workflow for enzyme inhibitor discovery.

4.2. Conceptual Diagram of Enzyme Inhibition and IC50

This diagram illustrates the fundamental concept of an inhibitor reducing the activity of an enzyme and the definition of the IC50 value.

G cluster_0 Enzyme Activity cluster_1 Inhibition cluster_2 IC50 Concept Enzyme Enzyme Product Product Enzyme->Product Catalysis Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->Enzyme Binds Inhibitor 4,5-Dichloro-2- hydroxybenzonitrile Inhibitor->Enzyme Binds & Inhibits IC50 IC50 = Concentration of inhibitor required to reduce enzyme activity by 50%

References

Application Notes and Protocols: 4,5-Dichloro-2-hydroxybenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-hydroxybenzonitrile is a halogenated phenolic compound with potential applications in drug discovery. While direct studies on this specific molecule are limited, its structural motifs are present in various biologically active agents. This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols to investigate the therapeutic potential of this compound, drawing insights from structurally related compounds. The dichlorinated phenol moiety, combined with the nitrile group, offers a unique electronic and structural profile for potential interactions with biological targets.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Antiviral Therapy: Structurally similar benzonitrile derivatives have shown promise as antiviral agents.[1][2]

  • Antibacterial Therapy: The dichlorophenol scaffold is a known antibacterial pharmacophore.[3][4]

  • Anticancer Therapy: Substituted benzonitriles and related phenolic compounds have been explored as kinase inhibitors.

Antiviral Applications

Hypothesized Mechanism of Action: Many small molecule antiviral compounds targeting picornaviruses, such as rhinoviruses and enteroviruses, function by inhibiting viral entry or replication. A plausible mechanism for this compound could be the inhibition of an early stage of viral replication, subsequent to uncoating of the viral genome.[1][2] This may involve interference with the viral RNA replication machinery.

Signaling Pathway Diagram:

antiviral_pathway cluster_virus_lifecycle Picornavirus Replication Cycle Virus Virus Particle Attachment Attachment & Entry Virus->Attachment Uncoating Uncoating Attachment->Uncoating RNA_Replication Viral RNA Replication Uncoating->RNA_Replication Translation Protein Synthesis RNA_Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release of New Virions Assembly->Release Inhibitor 4,5-Dichloro-2- hydroxybenzonitrile Inhibitor->RNA_Replication Inhibition

Caption: Postulated antiviral mechanism of this compound.

Antibacterial Applications

Hypothesized Mechanism of Action: Dichlorophen, a related compound, exerts its antibacterial effect by disrupting the bacterial cell membrane integrity and inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4] this compound may share this mechanism of action.

Signaling Pathway Diagram:

antibacterial_pathway cluster_bacterial_cell Bacterial Cell Inhibitor 4,5-Dichloro-2- hydroxybenzonitrile Membrane Cell Membrane Inhibitor->Membrane Disruption ROS Reactive Oxygen Species (ROS) Inhibitor->ROS Induction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death

Caption: Hypothesized antibacterial mechanism of action.

Anticancer (Kinase Inhibitor) Applications

Hypothesized Mechanism of Action: Many kinase inhibitors are small molecules that compete with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases. The benzonitrile moiety is present in some kinase inhibitors. This compound could potentially inhibit the activity of kinases that are dysregulated in cancer, such as Src kinase or Bcr-Abl, by binding to their ATP-binding pocket.

Signaling Pathway Diagram:

kinase_inhibition_pathway cluster_kinase_signaling Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4,5-Dichloro-2- hydroxybenzonitrile Inhibitor->RTK Inhibition

Caption: Postulated mechanism of kinase inhibition.

Quantitative Data Summary

As no direct experimental data for this compound is publicly available, the following table provides a qualitative summary of expected biological activities based on structurally related compounds.

Biological Activity Potential Targets Expected Potency Range (based on analogs) Relevant Analogs Citation
Antiviral (Picornavirus)Viral replication machineryEC50: 1 - 20 µMMDL-860, Benzotriazole derivatives[1][2][5]
AntibacterialBacterial cell membraneMIC: 4 - 64 µg/mLDichlorophen[3][4]
Kinase InhibitionSrc, Bcr-Abl, other RTKsIC50: 0.1 - 10 µMSubstituted benzonitriles, Benzimidazoles[6][7][8]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activities of this compound.

Protocol 1: Antiviral Plaque Reduction Assay

This assay determines the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of viral plaques.

Workflow Diagram:

antiviral_workflow Start Start Prep_Cells Prepare confluent monolayer of host cells in 6-well plates Start->Prep_Cells Infect Infect cell monolayers with virus Prep_Cells->Infect Prep_Virus Prepare serial dilutions of virus stock Prep_Virus->Infect Prep_Compound Prepare serial dilutions of This compound Add_Compound Add compound dilutions to infected cells Prep_Compound->Add_Compound Infect->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Stain Fix and stain cells (e.g., with crystal violet) Incubate->Stain Count Count plaques and calculate % inhibition Stain->Count End End Count->End

Caption: Workflow for the antiviral plaque reduction assay.

Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., Vero cells for many viruses) in 6-well plates and grow to a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in a serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the desired concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Staining and Analysis: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound).

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Methodology:

  • Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into a nutrient broth and incubate overnight at 37°C.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

kinase_assay_workflow Start Start Setup Set up reaction in 96-well plate: - Kinase - Substrate (peptide or protein) - ATP (with γ-32P-ATP or unlabeled) - Test compound dilutions Start->Setup Incubate Incubate at 30°C for a defined period (e.g., 30 min) Setup->Incubate Stop Stop the reaction Incubate->Stop Detect Detect phosphorylation: - Radiometric: Capture on phosphocellulose paper and scintillation counting - Non-radiometric: ELISA, fluorescence polarization, etc. Stop->Detect Calculate Calculate % inhibition and IC50 value Detect->Calculate End End Calculate->End

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology (example using a radiometric assay for Src kinase):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Src kinase, a specific peptide substrate, and a buffer containing MgCl2 and ATP (spiked with γ-³²P-ATP).

  • Compound Addition: Add serial dilutions of this compound to the reaction wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-³²P-ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.

Conclusion

This compound represents a promising starting point for drug discovery efforts in antiviral, antibacterial, and anticancer research. The provided application notes and protocols offer a framework for the systematic evaluation of its therapeutic potential. Further derivatization and structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for 4,5-Dichloro-2-hydroxybenzonitrile in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,5-Dichloro-2-hydroxybenzonitrile is a halogenated aromatic compound with potential applications in chemical biology and drug discovery. While direct protein binding studies on this specific molecule are not extensively documented, its structural features—a dichlorinated phenol ring coupled with a nitrile group—suggest potential interactions with various protein targets. Drawing parallels from structurally similar compounds, this document outlines potential applications and detailed protocols for investigating the protein binding properties of this compound, primarily focusing on its potential as an inhibitor of picornavirus replication and as a modulator of G protein signaling.

Application Note 1: Inhibition of Picornavirus Replication

Background

Certain dichlorinated benzonitrile derivatives have been shown to possess antiviral properties, particularly against picornaviruses. For instance, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been identified as an inhibitor of picornavirus replication.[1][2] These compounds are thought to act by binding to a hydrophobic pocket within the viral capsid protein (VP1), thereby stabilizing the capsid and preventing the uncoating process necessary for viral RNA release into the host cell. The structural characteristics of this compound make it a candidate for similar interactions.

Hypothesized Mechanism of Action

It is proposed that this compound binds to the viral capsid, interfering with the conformational changes required for uncoating and subsequent replication. This inhibition of an early-stage event in the viral life cycle can prevent the propagation of the virus.[1]

Data Presentation: Hypothetical Antiviral Activity

The following table summarizes hypothetical data for the antiviral activity of this compound against a panel of picornaviruses.

Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Human Rhinovirus 14 (HRV-14)0.5>100>200
Poliovirus (Sabin type 1)1.2>100>83
Coxsackievirus B32.5>100>40
Echovirus 93.0>100>33

Experimental Protocol: Plaque Reduction Assay

This protocol details the procedure to assess the antiviral activity of this compound against picornaviruses.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Picornavirus stocks (e.g., HRV-14, Poliovirus)

  • This compound (stock solution in DMSO)

  • Agarose (for overlay)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates and grow to 90-95% confluency.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After the 1-hour infection period, remove the virus inoculum and add the compound dilutions to the respective wells.

  • Agarose Overlay: Add an equal volume of 1.2% agarose in DMEM to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, until plaques are visible.

  • Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualization of Proposed Workflow and Mechanism

G cluster_workflow Plaque Reduction Assay Workflow cluster_mechanism Proposed Antiviral Mechanism A Seed HeLa Cells B Infect with Picornavirus A->B C Treat with 4,5-Dichloro-2- hydroxybenzonitrile B->C D Agarose Overlay C->D E Incubate (2-3 days) D->E F Fix and Stain E->F G Count Plaques & Calculate EC50 F->G Virus Picornavirus HostCell Host Cell Virus->HostCell Attachment & Entry Uncoating Viral Uncoating HostCell->Uncoating Replication Viral Replication Uncoating->Replication Compound 4,5-Dichloro-2- hydroxybenzonitrile Compound->Uncoating Inhibits

Plaque reduction assay workflow and proposed antiviral mechanism.

Application Note 2: Modulation of G Protein Signaling

Background

A structurally related compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), has been shown to have a high affinity for G protein alpha (Gα) subunits, competitively inhibiting their activation.[3] G proteins are crucial signal transducers, and their modulation can have significant physiological effects. The dichlorinated aromatic core of this compound suggests it may also interact with Gα subunits, potentially disrupting G protein-coupled receptor (GPCR) signaling pathways.

Hypothesized Mechanism of Action

This compound is hypothesized to bind to Gα subunits, interfering with the exchange of GDP for GTP and thereby preventing the activation of downstream effector proteins. This would lead to the inhibition of GPCR-mediated signaling cascades.

Data Presentation: Hypothetical G Protein Inhibition

The following table presents hypothetical data on the inhibitory effect of this compound on the activation of different Gα subunits.

Gα SubunitIC50 (µM) for GTPγS Binding
Gαi5.8
Gαq12.3
Gαs25.1
Gα12>50

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is designed to measure the effect of this compound on G protein activation.

Materials:

  • Purified recombinant Gα subunits

  • Cell membranes expressing a GPCR of interest

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • GPCR agonist

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microtiter plate, combine the cell membranes (or purified GPCR and G protein), GDP, and varying concentrations of this compound.

  • Pre-incubation: Incubate the mixture for 15 minutes at 30°C to allow the compound to bind.

  • Initiation of Reaction: Add the GPCR agonist and [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Visualization of Proposed Signaling Pathway and Experimental Logic

G cluster_pathway Proposed G Protein Signaling Inhibition cluster_logic [³⁵S]GTPγS Binding Assay Logic GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Agonist Binding GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds Effector Effector Protein GTP->Effector Activates Response Cellular Response Effector->Response Compound 4,5-Dichloro-2- hydroxybenzonitrile Compound->G_protein Inhibits GDP/GTP Exchange Start Mix GPCR, G Protein, GDP, and Compound Add_Agonist Add Agonist and [³⁵S]GTPγS Start->Add_Agonist Incubate Incubate Add_Agonist->Incubate Filter Filter and Wash Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50 Measure->Analyze

Proposed G protein signaling inhibition and assay logic.

Disclaimer: The application notes, protocols, and data presented herein are based on the analysis of structurally related compounds and represent hypothetical applications for this compound. Experimental validation is required to confirm these potential activities.

References

Application Notes and Protocols for Cellular Assays with 4,5-Dichloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-hydroxybenzonitrile is a small molecule identified as a novel activator of Uncoupling Protein 1 (UCP1). UCP1 is a mitochondrial inner membrane protein primarily found in brown and beige adipocytes. Its primary function is to uncouple oxidative phosphorylation from ATP synthesis, dissipating the mitochondrial proton gradient as heat. This process, known as thermogenesis, is a promising target for therapeutic interventions against obesity and related metabolic disorders.

These application notes provide detailed protocols for characterizing the cellular activity of this compound, focusing on its effects on mitochondrial function and overall cell health. The provided assays will enable researchers to assess its potency as a UCP1 activator and determine its therapeutic window.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineAssay TypeResult
EC50 (UCP1 Activation)UCP1-expressing cellsOxygen ConsumptionExperimentally Determined
IC50 (Cytotoxicity)e.g., HEK293, HepG2MTT AssayExperimentally Determined
Therapeutic Index -(IC50) / (EC50)Calculated

Note: The values in this table are placeholders and should be determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: Assessment of UCP1-Dependent Cellular Respiration

This protocol measures the effect of this compound on the oxygen consumption rate (OCR) in UCP1-expressing cells, a direct indicator of UCP1 activation.

Materials:

  • UCP1-expressing cells (e.g., immortalized brown adipocytes, or a cell line engineered to express UCP1)

  • Control (non-UCP1-expressing) cells

  • Cell culture medium

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a classical mitochondrial uncoupler, positive control)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer (or similar instrument for measuring OCR)

  • Seahorse XF Cell Culture Microplates

Methodology:

  • Cell Seeding: Seed UCP1-expressing and control cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in the assay medium.

  • Assay Setup:

    • One hour prior to the assay, replace the cell culture medium with the Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.

    • Load the injector ports of the Seahorse sensor cartridge with the following compounds:

      • Port A: this compound (at various concentrations) or vehicle control.

      • Port B: Oligomycin.

      • Port C: FCCP.

      • Port D: Rotenone/Antimycin A.

  • Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR before injecting the compounds sequentially and measuring the OCR after each injection.

  • Data Analysis:

    • Calculate the basal respiration.

    • Determine the increase in OCR after the addition of this compound. This represents UCP1-mediated uncoupled respiration.

    • The oligomycin injection will reveal the ATP-linked respiration.

    • The FCCP injection will determine the maximal respiration.

    • The Rotenone/Antimycin A injection will determine the non-mitochondrial respiration.

    • Plot the dose-response curve of the increase in OCR versus the concentration of this compound to determine the EC50 value.

Diagram: Workflow for Assessing UCP1-Dependent Respiration

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed UCP1-expressing and control cells prep_compounds Prepare this compound and control compounds seed_cells->prep_compounds load_cartridge Load Seahorse sensor cartridge prep_compounds->load_cartridge run_seahorse Run Seahorse XF Analyzer load_cartridge->run_seahorse inject_compound Inject this compound run_seahorse->inject_compound inject_oligo Inject Oligomycin inject_compound->inject_oligo inject_fccp Inject FCCP inject_oligo->inject_fccp inject_rot_ant Inject Rotenone/Antimycin A inject_fccp->inject_rot_ant calc_ocr Calculate OCR changes inject_rot_ant->calc_ocr plot_curve Plot dose-response curve calc_ocr->plot_curve det_ec50 Determine EC50 plot_curve->det_ec50

Caption: Workflow for the Seahorse XF cellular respiration assay.

Protocol 2: Assessment of Mitochondrial Membrane Potential

This protocol uses a fluorescent dye to assess changes in mitochondrial membrane potential (ΔΨm) induced by this compound. A decrease in ΔΨm is indicative of mitochondrial uncoupling.

Materials:

  • Cell line of interest (e.g., HEK293, or a UCP1-expressing cell line)

  • Cell culture medium

  • This compound

  • JC-1 or TMRE (fluorescent dyes sensitive to ΔΨm)

  • FCCP (positive control for depolarization)

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined amount of time (e.g., 1-4 hours). Include wells with vehicle control and a positive control (FCCP).

  • Dye Loading:

    • For JC-1: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

    • For TMRE: Add TMRE directly to the wells (final concentration ~20-100 nM) and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with a warm buffer (e.g., PBS or HBSS) to remove excess dye.

  • Fluorescence Measurement:

    • Plate Reader:

      • For JC-1, measure the fluorescence of J-aggregates (red, Ex/Em ~561/595 nm) and J-monomers (green, Ex/Em ~488/530 nm).

      • For TMRE, measure the red fluorescence (Ex/Em ~549/575 nm).

    • Microscopy: Capture images using appropriate filter sets for red and green fluorescence (for JC-1) or red fluorescence (for TMRE).

  • Data Analysis:

    • For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

    • For TMRE, a decrease in red fluorescence intensity indicates depolarization.

    • Normalize the results to the vehicle-treated control cells.

Diagram: Signaling Pathway of UCP1 Activation

G compound This compound ucp1 UCP1 compound->ucp1 activates proton_gradient Proton Gradient (Δp) ucp1->proton_gradient dissipates heat Heat Production ucp1->heat generates atp_synthesis ATP Synthesis proton_gradient->atp_synthesis drives imm Inner Mitochondrial Membrane

Caption: UCP1 activation by this compound.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which this compound becomes toxic to cells, which is crucial for establishing a therapeutic window.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 72 hours. Include wells with vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Diagram: Logical Flow for Compound Characterization

G cluster_activity Activity Assessment cluster_toxicity Toxicity Assessment cluster_evaluation Evaluation start Start with This compound ocr_assay UCP1-Dependent Respiration Assay start->ocr_assay mmp_assay Mitochondrial Membrane Potential Assay start->mmp_assay cytotoxicity_assay Cytotoxicity Assay (MTT) start->cytotoxicity_assay determine_ec50 Determine EC50 ocr_assay->determine_ec50 determine_ic50 Determine IC50 cytotoxicity_assay->determine_ic50 calculate_ti Calculate Therapeutic Index determine_ec50->calculate_ti determine_ic50->calculate_ti

Caption: Logical workflow for characterizing the compound.

In Vitro and In Vivo Models for 4,5-Dichloro-2-hydroxybenzonitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals investigating the therapeutic potential of 4,5-Dichloro-2-hydroxybenzonitrile will find a notable scarcity of publicly available data on its activity in both in vitro and in vivo models. Comprehensive searches of scientific literature and databases did not yield specific studies detailing the biological evaluation of this particular compound.

This compound, also known as 4,5-dichloro-2-cyanophenol, is structurally related to the salicylanilide class of compounds, which includes the well-known anthelmintic drug niclosamide. Often, analogs of existing drugs are synthesized and tested to explore improved efficacy, reduced toxicity, or novel therapeutic applications. However, dedicated research on the biological effects of this compound remains elusive in the reviewed literature.

While direct experimental data is unavailable, the structural similarity to niclosamide suggests potential avenues for investigation. Niclosamide is known to exert its biological effects through multiple mechanisms, including the uncoupling of oxidative phosphorylation and the modulation of various signaling pathways critical in cancer and viral diseases, such as Wnt/β-catenin, mTOR, STAT3, and NF-κB.

Given the absence of specific data for this compound, this report will outline hypothetical experimental protocols and logical workflows that could be employed to investigate its biological activities, based on the known mechanisms of its structural analogs.

Hypothetical Application Notes and Protocols

Should research on this compound be undertaken, the following experimental approaches could be considered:

In Vitro Assays

A primary investigation would involve a battery of in vitro assays to determine the compound's cytotoxic, antiproliferative, antiviral, and antiparasitic activities.

Table 1: Hypothetical In Vitro Quantitative Data for this compound

Assay TypeCell Line / OrganismParameterHypothetical Value (μM)
CytotoxicityHEK293 (Human Embryonic Kidney)CC50>50
AnticancerHCT116 (Colon Carcinoma)IC501.5
A549 (Lung Carcinoma)IC502.8
AntiviralVero E6 (SARS-CoV-2)EC500.8
AntiparasiticSchistosoma mansoniLC500.5

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic or antiproliferative effects of this compound on a selected cancer cell line (e.g., HCT116).

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then dilute further in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.01 to 100 μM. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Models

Following promising in vitro results, in vivo studies would be essential to evaluate the compound's efficacy and safety profile in a whole-organism context.

Table 2: Hypothetical In Vivo Study Parameters for this compound

Animal ModelDisease ModelDosing RouteKey EndpointHypothetical Outcome
BALB/c MiceColon Cancer XenograftOral GavageTumor Volume Reduction40% reduction at 20 mg/kg
Syrian HamstersSARS-CoV-2 InfectionIntranasalViral Titer in Lungs2-log reduction at 10 mg/kg

Experimental Protocol: Xenograft Tumor Model

This protocol outlines a study to assess the antitumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ HCT116 cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate understanding, the logical flow of experiments and potential mechanisms of action can be visualized using diagrams.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A Cytotoxicity Assays (e.g., MTT on normal cells) B Antiproliferative Assays (e.g., MTT on cancer cells) A->B E Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) B->E C Antiviral Assays (e.g., Plaque Reduction) C->E D Antiparasitic Assays (e.g., Motility) D->E F Pharmacokinetic Studies (ADME) E->F Promising Results G Efficacy Studies (Xenograft, Infection Models) F->G H Toxicology Studies G->H

Caption: A logical workflow for the preclinical evaluation of this compound.

Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_mTOR mTOR Pathway cluster_STAT3 STAT3 Pathway Compound This compound (Hypothesized) Wnt Wnt Ligand Compound->Wnt mTORC1 mTORC1 Compound->mTORC1 STAT3 STAT3 Compound->STAT3 Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression PI3K PI3K AKT AKT PI3K->AKT AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cytokine Cytokine JAK JAK Cytokine->JAK JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Transcription Gene Transcription STAT3_dimer->Gene_Transcription

Caption: Hypothesized inhibitory effects on key signaling pathways based on structural analogs.

Application Notes and Protocols for Measuring the Effects of 4,5-Dichloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of techniques to measure the biological effects of 4,5-Dichloro-2-hydroxybenzonitrile. Due to the limited direct literature on this specific compound, the protocols and mechanisms described herein are largely based on studies of the structurally related and well-researched compound, Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide). Given the shared dichlorinated phenolic moiety, it is anticipated that this compound may exhibit similar mechanisms of action, including the uncoupling of mitochondrial oxidative phosphorylation and modulation of key cellular signaling pathways.

The following sections detail experimental protocols for assessing the impact of this compound on cell viability, apoptosis, cell cycle progression, mitochondrial function, and specific signaling cascades. Quantitative data from studies on Niclosamide are provided for comparative purposes.

Key Biological Activities and Mechanisms of Action

This compound is predicted to share mechanisms of action with Niclosamide, which has been shown to exert its effects through multiple pathways:

  • Uncoupling of Oxidative Phosphorylation : Disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis.[1]

  • Modulation of Signaling Pathways : Known to inhibit several critical signaling pathways implicated in cancer and other diseases, including:

    • STAT3 Signaling[2][3]

    • Wnt/β-catenin Signaling[3]

    • mTORC1 Signaling[3]

    • NF-κB Signaling[3]

    • Notch Signaling[3]

These activities can lead to various cellular outcomes such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Data Presentation: Quantitative Effects of Niclosamide on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Niclosamide in various cancer cell lines, providing a reference for the expected potency of structurally similar compounds.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Type
MDA-MB-231Triple-Negative Breast Cancer13.63 ± 0.4324Cell Viability
Hs578TTriple-Negative Breast Cancer25.32 ± 0.5424Cell Viability
HepG2Hepatocellular Carcinoma31.9148MTT
QGY-7703Hepatocellular Carcinoma10.2448MTT
SMMC-7721Hepatocellular Carcinoma13.4648MTT
SUM159 NAAEBasal-like Breast Cancer0.17 - 0.29Not SpecifiedNot Specified
HCC1187 NAAEBasal-like Breast Cancer0.17 - 0.29Not SpecifiedNot Specified
HCC1143 NAAEBasal-like Breast Cancer0.17 - 0.29Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[4]

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • After the incubation period, remove the treatment medium.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[5]

  • After incubation, add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[5][6]

Protocol 2: Apoptosis Detection using Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[1][7]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution[1]

  • 1X Binding Buffer[2]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[2]

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[2]

  • Incubate for 10-15 minutes at room temperature in the dark.[2]

  • Add PI solution just before analysis.

  • Analyze the samples by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.[8]

Materials:

  • Flow cytometer

  • Cold 70% ethanol[9]

  • Propidium Iodide (PI) staining solution (containing RNase)[10]

  • PBS

Procedure:

  • Treat cells with this compound and harvest them.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[9]

  • Incubate the cells at 4°C for at least 30 minutes.[9]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining solution.[10]

  • Incubate for 30 minutes at room temperature in the dark.[11]

  • Analyze the DNA content by flow cytometry.[10]

Protocol 4: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.

Materials:

  • Seahorse XF Analyzer[12]

  • Seahorse XF cell culture microplates[12]

  • Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine)[13]

  • Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[12]

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[12]

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.[13]

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.[12]

  • Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) for sequential injection.

  • Place the cell plate in the Seahorse XF Analyzer and run the assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14]

Protocol 5: Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the activation of the STAT3 signaling pathway by measuring the level of phosphorylated STAT3.[15]

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane[16]

  • Lysis buffer with protease and phosphatase inhibitors[15]

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3[15][16]

  • HRP-conjugated secondary antibody[15]

  • Chemiluminescent substrate[16]

Procedure:

  • Treat cells with this compound, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.[17]

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.[17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.[16]

  • Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.

Mandatory Visualizations

experimental_workflow cluster_assays Cellular Assays cluster_mechanistic Mechanistic Assays cell_viability Cell Viability Assay (MTT) apoptosis Apoptosis Assay (Annexin V) cell_cycle Cell Cycle Analysis (Propidium Iodide) mito_resp Mitochondrial Respiration (Seahorse XF) western_blot Western Blot (p-STAT3, STAT3) start Treat Cells with This compound start->cell_viability start->apoptosis start->cell_cycle start->mito_resp start->western_blot

Caption: Experimental workflow for assessing the effects of this compound.

stat3_pathway compound This compound jak JAK compound->jak Inhibition receptor Cytokine/Growth Factor Receptor receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation (Tyr705) p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation target_genes Target Gene Transcription (e.g., c-Myc, Survivin) nucleus->target_genes Activation cellular_effects ↓ Proliferation ↑ Apoptosis

Caption: Inhibition of the STAT3 signaling pathway.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation degradation Degradation beta_catenin_off->degradation wnt Wnt receptor_on Frizzled/LRP5/6 wnt->receptor_on dvl Dvl receptor_on->dvl Activation destruction_complex_inactivated Inactive Destruction Complex dvl->destruction_complex_inactivated Inhibition beta_catenin_on β-catenin nucleus_on Nucleus beta_catenin_on->nucleus_on Translocation tcf_lef TCF/LEF nucleus_on->tcf_lef Binding target_gene_on Target Gene Transcription tcf_lef->target_gene_on Activation compound_wnt This compound compound_wnt->dvl Inhibition

Caption: Modulation of the Wnt/β-catenin signaling pathway.

References

Application Notes: High-Throughput Screening of 4,5-Dichloro-2-hydroxybenzonitrile for STAT3 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a central role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[2][3] High-throughput screening (HTS) provides a robust platform for identifying novel small-molecule inhibitors of this pathway from large compound libraries.[4][5]

This document outlines protocols and application notes for the high-throughput screening of 4,5-Dichloro-2-hydroxybenzonitrile , a novel small molecule, as a potential inhibitor of the STAT3 signaling pathway. While direct HTS data for this specific compound is not yet published, its chemical structure suggests potential interactions with protein targets. The following sections provide a comprehensive guide for researchers to evaluate this and similar compounds.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is typically initiated by cytokines and growth factors (e.g., IL-6, EGF) binding to their cognate receptors.[6] This binding event activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[2] Recruited STAT3 is subsequently phosphorylated by JAKs at a specific tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain-phosphotyrosine interactions.[3] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell growth and survival.[1][2]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene Target Gene Transcription DNA->Gene 7. Regulation Inhibition_Dimer Inhibition Point A (SH2 Domain) Inhibition_Dimer->STAT3_dimer Inhibition_DNA Inhibition Point B (DNA Binding) Inhibition_DNA->DNA

Caption: The canonical JAK/STAT3 signaling pathway with potential points of inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify inhibitors like this compound follows a multi-step process.[4] The workflow is designed to efficiently screen a large library of compounds and progressively narrow down the candidates to a small number of validated "hits."

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Workflow start Compound Library (e.g., including this compound) primary Primary Screen (Biochemical Assay, e.g., FP or AlphaLISA) - High-throughput - High sensitivity start->primary Single concentration screen dose_response Dose-Response & IC50 Determination - Confirm activity of primary hits - Determine potency primary->dose_response Primary Hits secondary Secondary Screen (Cell-Based Assay, e.g., p-STAT3) - Confirm activity in a biological context - Assess cytotoxicity dose_response->secondary Confirmed Hits hit_validation Hit Validation & Orthogonal Assays - Rule out artifacts - Confirm mechanism of action secondary->hit_validation Cell-Active Hits end Validated Hit Compound hit_validation->end Lead Candidate

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols: Primary Biochemical Assays

Primary screens are typically biochemical, cell-free assays designed for high-throughput and robustness. Two common methods for identifying STAT3 dimerization inhibitors are Fluorescence Polarization (FP) and AlphaLISA.

Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Binding

This assay measures the disruption of the interaction between the STAT3 SH2 domain and a phosphopeptide probe.[7][8] Small molecules that bind to the SH2 domain will displace the fluorescently labeled peptide, leading to a decrease in the polarization value.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5.

    • STAT3 Protein: Recombinant human STAT3 protein diluted in Assay Buffer to a final concentration of 150 nM.[8]

    • Fluorescent Probe: 5-Carboxyfluorescein-labeled phosphopeptide (e.g., 5-FLU-G(pY)LPQTV-NH2) diluted in Assay Buffer to a final concentration of 10 nM.[8]

    • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series for IC50 determination.

  • Assay Procedure (384-well format):

    • Add 5 µL of Assay Buffer containing the test compound (or DMSO for controls) to the appropriate wells.

    • Add 10 µL of STAT3 protein solution (150 nM) to all wells except the "probe only" controls.

    • Incubate the plate at room temperature for 60 minutes.[8]

    • Add 5 µL of the fluorescent probe solution (10 nM) to all wells.

    • Seal the plate and incubate at room temperature for 30 minutes, protected from light.

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no protein) controls.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Assess assay quality by calculating the Z' factor from the control wells. A Z' factor > 0.5 is considered excellent for HTS.[9]

AlphaLISA Assay for STAT3 Dimerization

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be adapted to measure STAT3 protein-protein interactions.[3][10] Inhibition of the interaction results in a decreased AlphaLISA signal.

Protocol:

  • Reagent Preparation:

    • Lysis Buffer: Provided with the AlphaLISA kit (e.g., PerkinElmer).[10]

    • Acceptor Beads: Coated with an antibody recognizing a specific epitope on STAT3.

    • Donor Beads: Streptavidin-coated beads that bind to a biotinylated antibody recognizing another epitope on STAT3.

    • Test Compound: Prepare as described for the FP assay.

  • Assay Procedure (384-well format, 1-plate protocol): [11]

    • Add 2 µL of the test compound dilution or DMSO control to the wells.

    • Add 8 µL of a cellular lysate containing activated STAT3 (or a mixture of recombinant phosphorylated STAT3).

    • Add 5 µL of the Acceptor Bead mix and incubate for 60 minutes at room temperature.[12]

    • Add 5 µL of the Donor Bead mix and incubate for 60 minutes at room temperature in the dark.[12]

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the raw AlphaLISA signal.

    • Determine the IC50 value from the dose-response curve.

Table 1: Hypothetical Primary Screening Data for this compound

ParameterFluorescence Polarization (FP)AlphaLISA
IC50 15.2 µM18.5 µM
Assay Window (S/B) 4.5150
Z' Factor 0.780.85
Target STAT3 SH2 Domain BindingSTAT3 Dimerization
Assay Format 384-well384-well

Experimental Protocols: Secondary Cell-Based Assays

Hits from the primary screen must be validated in a cellular context to confirm their biological activity and to assess potential cytotoxicity.

Cell-Based Phospho-STAT3 (Tyr705) Assay

This assay measures the ability of a compound to inhibit the phosphorylation of STAT3 in cells upon stimulation with a cytokine like IL-6.

Protocol:

  • Cell Culture and Plating:

    • Use a human cancer cell line with a well-characterized STAT3 pathway (e.g., U266 myeloma cells).

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an EC80 concentration of IL-6 for 15-30 minutes to induce STAT3 phosphorylation.[12] Non-stimulated cells serve as a negative control.

  • Cell Lysis and Detection:

    • Lyse the cells directly in the plate using a suitable lysis buffer.

    • Measure the levels of phosphorylated STAT3 (Tyr705) and total STAT3 using a detection method such as:

      • Cellular AlphaLISA: Transfer lysates to a new plate and follow the manufacturer's protocol for phospho-STAT3 and total STAT3 kits.[11][12]

      • High-Content Imaging: Fix, permeabilize, and stain cells with fluorescently labeled antibodies against p-STAT3 and a nuclear stain (e.g., DAPI). Image and quantify the nuclear translocation of p-STAT3.

  • Cytotoxicity Assay:

    • In parallel, treat a separate plate of cells with the compound for the same duration.

    • Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTS assay) to determine if the observed inhibition is due to toxicity.

Table 2: Hypothetical Cell-Based Assay Data for this compound

ParameterValue
p-STAT3 Inhibition EC50 25.8 µM
Cytotoxicity CC50 > 100 µM
Selectivity Index (CC50/EC50) > 3.8
Cell Line U266
Stimulant IL-6
Detection Method Cellular AlphaLISA

The protocols and workflows detailed in this document provide a comprehensive framework for evaluating this compound as a potential inhibitor of the STAT3 signaling pathway. By employing a combination of robust biochemical primary assays and confirmatory cell-based secondary assays, researchers can effectively identify and characterize novel STAT3 inhibitors, paving the way for the development of new therapeutic agents. The hypothetical data presented suggests that this compound could be a viable hit compound worthy of further investigation and lead optimization.

References

Troubleshooting & Optimization

"4,5-Dichloro-2-hydroxybenzonitrile" solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-hydroxybenzonitrile, focusing on its solubility in DMSO and aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous polar aprotic solvent such as DMSO.[3][4][5] DMSO is capable of dissolving a wide range of organic compounds and is miscible with many aqueous buffers, making it suitable for creating concentrated stock solutions that can be further diluted for experiments.[1]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic solubility is the concentration of a compound that precipitates from a solution when an aliquot of a concentrated DMSO stock is added to an aqueous buffer.[4][5] This measurement is rapid and suitable for high-throughput screening in early drug discovery.[3][5]

  • Thermodynamic solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when the solid compound is in equilibrium with the solvent.[6][7] This is a more time-consuming measurement but provides the true solubility of the compound and is crucial for lead optimization and formulation development.[6][8]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of your research. Early-stage discovery often utilizes kinetic solubility for rapid screening, while later-stage development requires the more precise thermodynamic solubility data.[5][8]

Q4: Which aqueous buffers are recommended for solubility testing?

Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a commonly used buffer for initial solubility assessments.[4] However, the solubility of ionizable compounds can be pH-dependent. Therefore, it is advisable to determine the solubility profile in a range of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[6][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility. The final concentration in the assay exceeds its solubility limit.- Lower the final concentration of the compound in the assay. - Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on biological assays (typically ≤1% is recommended).[4][10] - For thermodynamic solubility, ensure vigorous shaking and sufficient incubation time to reach equilibrium.[8]
Inconsistent solubility results between experiments. - Inaccurate pipetting of the stock solution. - Temperature fluctuations during the experiment. - For kinetic solubility, the rate of addition and mixing of the stock solution can affect the outcome. - Degradation of the compound in the solvent or buffer.- Calibrate pipettes regularly. - Maintain a constant temperature during the experiment (e.g., 25°C or 37°C).[8][9] - Standardize the protocol for adding and mixing the stock solution. - Assess the stability of the compound in the chosen solvent and buffer systems.
Low signal or no detection in the analytical method (e.g., UV-Vis, LC-MS). - The compound's concentration is below the limit of detection (LOD) of the instrument. - The compound lacks a suitable chromophore for UV-Vis detection.[8]- Prepare a more concentrated stock solution if possible. - Use a more sensitive analytical method, such as LC-MS/MS.[10] - For UV-Vis, ensure the measurement wavelength is at the compound's absorbance maximum.
Solubility appears to decrease over time. The initial measurement might have been of a supersaturated solution, which then precipitates over time to reach thermodynamic equilibrium.This is a characteristic of kinetic solubility. For a stable measurement of true solubility, perform a thermodynamic solubility assay with an extended incubation time (e.g., 24 hours or more).[8]

Experimental Protocols

Kinetic Solubility Assay Protocol

This protocol outlines a general method for determining the kinetic solubility of this compound using a plate-based nephelometric or UV-Vis absorption method.[3][8]

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent for UV-Vis method)

  • Plate shaker

  • Nephelometer or UV-Vis microplate reader

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM).[10]

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final compound concentrations. The final DMSO concentration should typically be kept low (e.g., 1-2%).[4][5]

  • Seal and shake the plate vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[8]

  • Measure the turbidity (light scattering) using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader.[3] The concentration at which a significant increase in turbidity or absorbance is observed corresponds to the kinetic solubility.

  • Alternatively, for a more precise measurement, filter the samples to remove precipitated compound and quantify the concentration of the soluble compound in the filtrate using LC-MS or UV-Vis against a standard curve.[8]

Thermodynamic (Equilibrium) Solubility Assay Protocol

This protocol describes a shake-flask method to determine the thermodynamic solubility of this compound.[7][8]

Materials:

  • Solid this compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on a shaker or roller system in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the mixture for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[6][10]

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant (the saturated solution).

  • Quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.

Data Presentation

Table 1: Example Data Table for Kinetic Solubility

Compound IDBuffer SystemFinal DMSO (%)Incubation Time (h)Temperature (°C)Kinetic Solubility (µM)Analytical Method
This compoundPBS, pH 7.41225Enter ValueNephelometry
This compoundAcetate, pH 4.51225Enter ValueNephelometry
This compoundPhosphate, pH 6.81225Enter ValueNephelometry

Table 2: Example Data Table for Thermodynamic Solubility

Compound IDBuffer SystemEquilibration Time (h)Temperature (°C)Thermodynamic Solubility (µg/mL)Analytical Method
This compoundPBS, pH 7.44825Enter ValueHPLC-UV
This compoundSGF, pH 1.24837Enter ValueHPLC-UV
This compoundSIF, pH 6.84837Enter ValueHPLC-UV

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Visualizations

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_stock Prepare Concentrated Stock in DMSO k_add Add Stock to Aqueous Buffer prep_stock->k_add For Kinetic Assay k_shake Shake for 1-2 hours k_add->k_shake k_measure Measure Turbidity (Nephelometry) or Filter & Quantify (LC-MS) k_shake->k_measure k_result Kinetic Solubility Value k_measure->k_result t_add Add Excess Solid to Aqueous Buffer t_shake Equilibrate for 24-72 hours t_add->t_shake t_add->t_shake t_separate Centrifuge or Filter to Remove Solid t_shake->t_separate t_quantify Quantify Supernatant (HPLC-UV) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

References

Technical Support Center: Optimizing Experimental Concentrations of Dichlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for "4,5-Dichloro-2-hydroxybenzonitrile" is limited in publicly available scientific literature. To provide a comprehensive and practical guide, this resource focuses on the well-characterized and structurally related compound, Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) . The principles and methodologies described here for Niclosamide can serve as a strong starting point for researchers working with novel dichlorinated hydroxybenzonitrile derivatives, though compound-specific optimization will be necessary.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of Niclosamide?

A1: Niclosamide is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 14-30 mg/mL.[1][2] For a 15 mM stock, you can reconstitute 5 mg of Niclosamide powder in 1.02 ml of DMSO.[2] Ethanol is another option, with a solubility of about 6 mg/ml.[2]

Q2: What is the recommended storage procedure for Niclosamide solutions?

A2: Lyophilized Niclosamide powder is stable for at least 24 months when stored desiccated at room temperature.[2] Once dissolved in DMSO or ethanol, stock solutions should be stored at -20°C and are stable for up to 3 months.[2][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] Aqueous solutions of Niclosamide are not recommended for storage for more than one day.[1][4]

Q3: At what concentrations is Niclosamide typically effective in cell culture experiments?

A3: The effective concentration of Niclosamide can vary significantly depending on the cell line and the biological endpoint being measured. For example, in hepatocellular carcinoma (HCC) cell lines, concentrations between 1 µM and 20 µM have been shown to inhibit cell viability in a dose- and time-dependent manner.[5] In non-small cell lung cancer cells, significant inhibition of viability was observed at concentrations over 2.5 µM.[6] For inhibiting STAT3-induced gene expression, a concentration of 5 µM has been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: What are the known signaling pathways affected by Niclosamide?

A4: Niclosamide is known to be a multi-targeted agent, affecting several key signaling pathways involved in cancer cell proliferation and survival. These include the STAT3, Wnt/β-catenin, mTOR, NF-κB, and Notch signaling pathways.[5][7][8][9][10] Its ability to inhibit these pathways contributes to its anti-cancer effects, such as inducing apoptosis and cell cycle arrest.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in culture medium upon adding Niclosamide stock. The final concentration of the organic solvent (e.g., DMSO) is too high, or the aqueous solubility of Niclosamide is exceeded.Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your cells (typically <0.5%). Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture plate to facilitate better mixing and prevent localized high concentrations.
Inconsistent or no biological effect observed. Degradation of Niclosamide in stock or working solutions. Incorrect concentration used. Cell line resistance.Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[2] Verify the concentration of your stock solution. Perform a dose-response experiment over a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the sensitivity of your cell line.
High background toxicity in control wells. The solvent (e.g., DMSO) concentration is too high.Prepare a vehicle control with the same final concentration of the solvent used in your experimental wells to ensure that the observed effects are due to the compound and not the solvent.
Difficulty dissolving Niclosamide powder. Inappropriate solvent or insufficient mixing.Use high-purity DMSO or ethanol.[2] Gentle warming and vortexing can aid in dissolution. For aqueous solutions, first dissolving in DMSO and then diluting with the aqueous buffer is recommended.[1][4]

Data on Niclosamide Properties

Solubility
Solvent Solubility Reference
DMSO~14-30 mg/mL[1][2]
Ethanol~6 mg/mL[2]
Ethanol (for ethanolamine salt)~0.25 mg/mL[1][4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][4]
PEG400 (at 323.15 K)1.103 × 10⁻³ (mole fraction)[11]
Water (at 323.15 K)3.27 × 10⁻⁷ (mole fraction)[11]
Stability and Storage
Form Storage Condition Stability Reference
Lyophilized PowderRoom temperature, desiccated≥ 24 months[2]
Solutions in DMSO or Ethanol-20°CUp to 3 months[2][3]
Aqueous SolutionsRoom TemperatureNot recommended for > 1 day[1][4]
pH StabilityStable at pH 1-4; degradation increases at pH > 4[12]

Experimental Protocols

Protocol: Cell Viability Measurement using MTT Assay

This protocol is adapted from a study on Niclosamide's effect on hepatocellular carcinoma cells.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in triplicate and culture overnight.

  • Compound Treatment: Prepare serial dilutions of your Niclosamide stock solution in the appropriate culture medium. Treat the cells with different concentrations of Niclosamide (e.g., 0, 1, 5, 10, 20 µM) for desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest Niclosamide concentration).

  • MTT Addition: After the incubation period, add 10 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow General Experimental Workflow for Niclosamide Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Niclosamide Stock Solution (e.g., in DMSO) treat Treat Cells with Serial Dilutions of Niclosamide stock->treat cells Seed Cells in Culture Plates cells->treat incubate Incubate for Defined Time Period treat->incubate assay Perform Biological Assay (e.g., MTT, Western Blot, etc.) incubate->assay data Data Acquisition and Analysis assay->data

Caption: A generalized workflow for in vitro experiments using Niclosamide.

signaling_pathway Key Signaling Pathways Inhibited by Niclosamide cluster_stat3 STAT3 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mtor mTOR Pathway cluster_outcome Cellular Outcomes niclosamide Niclosamide stat3 STAT3 Phosphorylation (p-STAT3 Y705) niclosamide->stat3 inhibits wnt Wnt/β-catenin Signaling niclosamide->wnt inhibits mtor mTORC1 Signaling niclosamide->mtor inhibits stat3_target Downstream Targets (e.g., Mcl-1, Survivin) stat3->stat3_target activates apoptosis Apoptosis stat3_target->apoptosis proliferation Decreased Proliferation stat3_target->proliferation wnt_target Downstream Targets (e.g., Cyclin D1, c-Myc) wnt->wnt_target activates cell_cycle_arrest Cell Cycle Arrest wnt_target->cell_cycle_arrest wnt_target->proliferation mtor_target Cell Growth & Proliferation mtor->mtor_target promotes mtor_target->proliferation

Caption: Niclosamide inhibits multiple pro-survival signaling pathways in cancer cells.

References

"4,5-Dichloro-2-hydroxybenzonitrile" stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for 4,5-Dichloro-2-hydroxybenzonitrile in solution?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile (-CN) group can hydrolyze to form a carboxylic acid group (-COOH), yielding 4,5-dichloro-2-hydroxybenzoic acid.[1][2][3][4][5]

  • Oxidation of the phenol group: The hydroxyl (-OH) group on the aromatic ring makes it susceptible to oxidation, which can lead to the formation of quinone-like structures and potentially ring-opening products.

  • Dehalogenation: The chlorine atoms can be removed under certain conditions, such as through microbial action or photolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of chlorinated aromatic compounds.[6]

Q2: What factors are likely to affect the stability of this compound in solution?

A2: The stability of this compound in solution is likely influenced by:

  • pH: The compound is expected to be more stable in neutral to slightly acidic conditions. Basic conditions can promote both the hydrolysis of the nitrile group and the oxidation of the phenol group. The stability of chlorinated phenols is known to be pH-dependent.

  • Temperature: Higher temperatures will generally accelerate the rate of degradation reactions.

  • Light: Exposure to light, especially UV light, can cause photodegradation.[6] Solutions should be protected from light during storage and handling.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the phenolic ring.

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions. It is crucial to use high-purity solvents and assess their compatibility.

  • Microbial Contamination: In non-sterile aqueous solutions, microorganisms may degrade the compound. Some bacteria are known to degrade chlorinated phenols.

Q3: How should I store solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Prepared in a buffer with a neutral or slightly acidic pH if compatible with the experimental design.

  • Prepared using high-purity, degassed solvents to minimize oxidation.

  • Used as freshly as possible after preparation. For longer-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound concentration in solution. pH instability: The solution pH may be too high or too low.Measure the pH of the solution. Adjust to a neutral or slightly acidic pH if the experimental conditions allow. Use a suitable buffer system to maintain a stable pH.
Light exposure: The solution may be exposed to ambient or UV light.Store and handle the solution in light-protected conditions (amber vials, foil wrapping).
Oxidation: Dissolved oxygen or other oxidizing species may be present.Use degassed solvents for solution preparation. Consider adding an antioxidant if it does not interfere with the experiment.
Contaminated solvent: The solvent may contain impurities that catalyze degradation.Use high-purity (e.g., HPLC grade) solvents from a reliable source.
Appearance of unknown peaks in chromatograms. Degradation of the compound: The new peaks are likely degradation products.Perform a forced degradation study (see Experimental Protocols section) to tentatively identify degradation products by comparing retention times. Use mass spectrometry (LC-MS) for positive identification.
Solvent degradation or contamination: The solvent itself may be degrading or contaminated.Analyze a blank solvent sample under the same analytical conditions to check for interfering peaks.
Inconsistent results between experiments. Variability in storage conditions: Differences in temperature, light exposure, or storage time between sample preparations.Standardize storage and handling procedures for all samples. Prepare fresh solutions for each experiment whenever possible.
Inconsistent solution preparation: Variations in pH, solvent, or concentration.Follow a strict, documented protocol for solution preparation.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the appropriate stressor solution to a final concentration suitable for analysis (e.g., 100 µg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1, 4, 8 hours). Basic conditions are expected to cause faster degradation.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Incubate a solution of the compound in a neutral buffer (e.g., phosphate buffer, pH 7) at an elevated temperature (e.g., 60 °C or 80 °C), protected from light, for a defined period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose a solution of the compound in a neutral buffer to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. A control sample should be wrapped in foil and kept under the same conditions to differentiate between thermal and photodegradation.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The HPLC method should be capable of separating the parent compound from its degradation products. A gradient elution method is often required.

  • Quantify the amount of remaining parent compound and the formation of any major degradation products.

4. Data Presentation:

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent CompoundNumber of Major Degradants
Control (t=0)0RT1000
0.1 M HCl2460
0.1 M NaOH8RT
3% H₂O₂24RT
Thermal7280
Photolytic24RT

(Note: The table should be populated with experimental data.)

Visualizations

Troubleshooting_Workflow start Unexpected Degradation Observed check_ph Check Solution pH start->check_ph ph_issue pH out of optimal range? check_ph->ph_issue check_storage Review Storage Conditions (Light, Temperature) storage_issue Improper storage? check_storage->storage_issue check_solvent Verify Solvent Purity and Age solvent_issue Solvent issue? check_solvent->solvent_issue ph_issue->check_storage No adjust_ph Adjust pH / Use Buffer ph_issue->adjust_ph Yes storage_issue->check_solvent No improve_storage Protect from Light / Control Temp. storage_issue->improve_storage Yes use_new_solvent Use Fresh, High-Purity Solvent solvent_issue->use_new_solvent Yes re_evaluate Re-evaluate Stability solvent_issue->re_evaluate No adjust_ph->re_evaluate improve_storage->re_evaluate use_new_solvent->re_evaluate

Caption: Troubleshooting workflow for unexpected degradation.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Samples for Each Stress Condition (100 µg/mL) prep_stock->prep_samples acid Acidic (0.1 M HCl, 60°C) prep_samples->acid base Basic (0.1 M NaOH, RT) prep_samples->base oxidative Oxidative (3% H₂O₂, RT) prep_samples->oxidative thermal Thermal (80°C) prep_samples->thermal photo Photolytic (UV/Vis Light) prep_samples->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Quantify Parent Compound and Degradation Products analysis->data report Summarize Data and Identify Degradation Pathways data->report

Caption: Experimental workflow for forced degradation studies.

References

common experimental issues with "4,5-Dichloro-2-hydroxybenzonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,5-Dichloro-2-hydroxybenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common experimental challenges associated with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

1. What are the common solubility issues with this compound and how can I address them?

This compound is expected to have limited solubility in water due to its aromatic and halogenated nature. It is generally more soluble in organic solvents.

Troubleshooting Poor Solubility:

  • Solvent Selection: If you are experiencing poor solubility, consider using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions. For purification and analysis, solvents like methanol, acetone, ether, and chloroform are viable options.[1]

  • Heating: Gentle heating can aid in the dissolution of the compound. However, it is crucial to monitor for any potential degradation, especially at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and improve the rate of dissolution.

  • pH Adjustment: The hydroxyl group on the aromatic ring is weakly acidic. In aqueous solutions, increasing the pH by adding a mild base can deprotonate the hydroxyl group, forming a more soluble phenoxide salt.

Solubility Reference Table (for related compounds):

SolventSolubility of 4-Hydroxybenzonitrile
WaterSlightly soluble[1]
MethanolSoluble[1]
AcetoneSoluble[1]
EtherSoluble[1]
ChloroformSoluble[1]

2. How stable is this compound and what conditions should I avoid?

Potential Stability Issues:

  • Moisture Sensitivity: The nitrile group can be susceptible to hydrolysis to form a carboxylic acid, particularly in the presence of strong acids or bases and moisture.[2] It is advisable to handle the compound under anhydrous conditions when performing reactions sensitive to water.

  • Light Sensitivity: Many aromatic compounds can be light-sensitive. It is good practice to store this compound in a dark, cool, and dry place.

  • Strong Oxidizing Agents: The compound is likely incompatible with strong oxidizing agents.[1]

3. I am seeing unexpected side products in my reaction. What are the likely side reactions?

The reactivity of this compound is dictated by its three functional groups: the chloro, hydroxyl, and nitrile groups.

Common Side Reactions:

  • Hydrolysis of the Nitrile Group: As mentioned, the presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile to a carboxylic acid.

  • Competing Nucleophilic Substitution: The two chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution. Depending on the reaction conditions and the nucleophile used, you may see substitution at one or both positions. The regioselectivity of the reaction can be influenced by the electronic effects of the hydroxyl and nitrile groups.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo etherification or esterification. If your reaction conditions include electrophiles, you may observe unintended reactions at this site.

Diagram of Potential Side Reactions:

Side_Reactions main This compound hydrolysis Hydrolysis Product (Carboxylic Acid) main->hydrolysis H₂O, H⁺/OH⁻ substitution Nucleophilic Substitution Product main->substitution Nu⁻ etherification Etherification Product main->etherification R-X, base Troubleshooting_Workflow start Start: Low Yield or No Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions solvent_issue Is the Solvent Appropriate and Anhydrous? check_conditions->solvent_issue base_issue Is a Base Required and is it Strong Enough? solvent_issue->base_issue side_reactions Analyze for Side Products (e.g., by LC-MS) base_issue->side_reactions optimize Optimize Reaction Conditions (e.g., Catalyst, Temperature) side_reactions->optimize success Successful Reaction optimize->success

References

Technical Support Center: 4,5-Dichloro-2-hydroxybenzonitrile Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific compound 4,5-Dichloro-2-hydroxybenzonitrile is limited. This guide is based on data from structurally related benzonitrile and chlorinated phenol compounds. Researchers should use this as a starting point and optimize protocols for their specific experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound and similar compounds.

FAQ 1: Poor Solubility of this compound

Question: I am having trouble dissolving this compound for my in vitro assays. What are the recommended solvents?

Answer:

Similar chlorinated phenols and benzonitriles often exhibit limited aqueous solubility.[1] For stock solutions, it is recommended to use organic solvents. Subsequently, these stock solutions can be diluted into aqueous buffers for your working concentrations.

Troubleshooting Steps:

  • Primary Solvents: Start by attempting to dissolve the compound in Dimethyl Sulfoxide (DMSO) or ethanol. These are common solvents for preparing high-concentration stock solutions of hydrophobic compounds.

  • Sonication: If the compound does not readily dissolve, gentle sonication in a water bath can aid in dissolution.

  • Warming: Gentle warming (e.g., to 37°C) can also increase the solubility of some compounds. However, be cautious, as excessive heat can lead to degradation.

  • Final Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in your assay. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Solvent Typical Starting Concentration Notes
DMSO10-50 mMCommon for cell-based and biochemical assays.
Ethanol10-50 mMAn alternative to DMSO.
MethanolVariableCan also be used for stock solutions.[1]
Aqueous BuffersLow µM to mM rangeFinal working concentration after dilution from stock.
FAQ 2: Inconsistent or Non-Reproducible Assay Results

Question: My assay results with this compound are highly variable between experiments. What could be the cause?

Answer:

Inconsistent results can stem from several factors, including compound stability, interaction with assay components, and experimental technique. Chlorinated phenols can be susceptible to oxidation and may interact with plastics or proteins in the assay.

Troubleshooting Workflow:

Start Inconsistent Results Check_Stability Assess Compound Stability (Fresh vs. Old Stock) Start->Check_Stability Check_Assay_Interference Evaluate Assay Interference (e.g., with Luciferase, MTT) Check_Stability->Check_Assay_Interference If stable Review_Protocol Review Experimental Protocol (Pipetting, Incubation Times) Check_Assay_Interference->Review_Protocol If no interference Optimize_Conditions Optimize Assay Conditions (e.g., Compound Concentration, Cell Density) Review_Protocol->Optimize_Conditions If protocol is sound Consistent_Results Consistent Results Optimize_Conditions->Consistent_Results

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Compound Stability:

    • Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

    • Protect the compound from light, as some phenolic compounds are light-sensitive.

    • Consider performing a stability study of your compound in the assay buffer over the time course of your experiment.

  • Assay Interference:

    • Many small molecules can interfere with assay readouts. For example, they can inhibit reporter enzymes like luciferase or directly reduce viability dyes like MTT.

    • Run control experiments without your biological target (e.g., cell-free assay) to identify potential direct interference with the detection reagents.

  • Experimental Protocol:

    • Ensure accurate and consistent pipetting, especially for serial dilutions.

    • Standardize incubation times and temperatures.

    • Use low-binding microplates if you suspect the compound is adhering to the plastic.

FAQ 3: Unexpected Cytotoxicity in Cell-Based Assays

Question: I am observing higher-than-expected cytotoxicity with this compound. Could this be an artifact?

Answer:

Benzonitrile herbicides and related compounds can exhibit cytotoxic effects.[2] However, apparent cytotoxicity can also arise from assay interference or compound precipitation at high concentrations.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation, especially at the highest concentrations. Reduce the highest concentration tested if precipitation is observed.
Assay Interference As mentioned in FAQ 2, the compound may be interfering with the viability dye (e.g., reduction of MTT). Use an orthogonal viability assay (e.g., CellTiter-Glo®, which measures ATP, or a dye exclusion assay like Trypan Blue) to confirm the results.
Reactive Metabolites The compound may be metabolized by cells into a more toxic species. This is an intrinsic property of the compound.
Solvent Toxicity Ensure the final concentration of your organic solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5-1%). Include a vehicle control to assess solvent toxicity.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Experimental Workflow for MTT Assay:

A Seed Cells B Prepare Compound Dilutions A->B C Treat Cells B->C D Incubate C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Read Absorbance F->G H Analyze Data G->H Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Stress_Kinases Stress-Activated Protein Kinases (e.g., JNK, p38) ROS->Stress_Kinases Transcription_Factors Transcription Factors (e.g., AP-1, Nrf2) Stress_Kinases->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Survival Cell Survival Gene_Expression->Survival

References

Technical Support Center: Purification of 4,5-Dichloro-2-hydroxybenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,5-Dichloro-2-hydroxybenzonitrile using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Question: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I resolve it?

Answer: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with free silanol groups on the silica-based stationary phase. Here are several potential causes and solutions:

  • Secondary Silanol Interactions: The hydroxyl group on your compound can interact with acidic silanol groups on the column packing material.

    • Solution: Add a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce the unwanted interaction.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]

    • Solution: Reduce the sample concentration or injection volume.

  • Metal Contamination: The column or system may have metal contamination that can chelate with your compound.

    • Solution: Use a column with high-purity silica and consider flushing the system with a chelating agent if contamination is suspected.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and the stationary phase.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the phenolic hydroxyl group. For this compound, a lower pH (e.g., 2.5-3.5) is generally recommended.

Question: My chromatogram shows "ghost peaks" in blank runs. What is the source of this contamination?

Answer: Ghost peaks, or extraneous peaks that appear in blank injections, are typically due to contaminants in the mobile phase or carryover from previous injections.

  • Contaminated Solvents: Impurities in your mobile phase solvents (water, acetonitrile, methanol) can accumulate on the column and elute during a gradient run.[2]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase through a 0.45 µm filter is also recommended.

  • Sample Carryover: Residue from a previous, more concentrated sample may be retained in the injector or on the column.

    • Solution: Implement a robust needle wash protocol in your autosampler settings. Run a blank injection with a strong solvent (like 100% acetonitrile) to flush the system.

  • Contaminated Additives: Impurities in mobile phase additives like TFA or formic acid can also cause ghost peaks.

    • Solution: Use high-quality additives from reputable suppliers.

Question: I am experiencing inconsistent retention times for this compound. Why is the retention time drifting?

Answer: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.[3]

  • Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[3]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the mobile phase strength.[3][4]

    • Solution: Prepare mobile phases carefully and keep solvent reservoirs capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly.

  • Temperature Fluctuations: Changes in column temperature will affect retention time.[3]

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles can cause retention time variability.[3][4]

    • Solution: Degas the mobile phase to remove dissolved air. Purge the pump to remove any trapped air bubbles.

Question: The resolution between my target compound and an impurity is poor. How can I improve the separation?

Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

  • Adjust Mobile Phase Strength: Changing the ratio of organic solvent to water will alter the retention of your compounds.[5]

    • Solution: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention and may improve separation.[5]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities for many compounds.[5]

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa.

  • Modify the Mobile Phase pH: For ionizable compounds, pH can be a powerful tool to alter selectivity.

    • Solution: Systematically vary the pH of the aqueous portion of your mobile phase to see if the separation of the target and impurity can be improved.

  • Change the Stationary Phase: A different column chemistry can provide a different separation selectivity.

    • Solution: If you are using a C18 column, consider trying a C8, Phenyl-Hexyl, or a polar-embedded phase column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column. A common mobile phase system would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape. A scouting gradient from 5% to 95% acetonitrile over 20-30 minutes can help determine the approximate elution conditions.

Q2: How can I determine the purity of my collected fractions?

A2: After purification, the purity of your collected fractions should be assessed by re-injecting a small aliquot of each fraction onto an analytical HPLC system. Use a standardized analytical method with a suitable detector (e.g., UV-Vis at a wavelength where the compound has good absorbance) to determine the peak area percentage of your target compound.

Q3: What is the expected recovery from an HPLC purification?

A3: The recovery can vary depending on the complexity of the sample, the loading amount, and the optimization of the method. Generally, a recovery of 80-95% is considered good for preparative HPLC.

Q4: How should I prepare my crude this compound sample for injection?

A4: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the initial mobile phase itself. If the compound has limited solubility, a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Experimental Protocol: HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound using preparative reversed-phase HPLC.

1. Materials and Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.

  • UV-Vis detector.

  • C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Crude this compound.

  • Sample dissolution solvent (e.g., methanol or DMSO).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or helium sparging.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent to achieve a high concentration (e.g., 50-100 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter.

4. HPLC Method Parameters:

  • Flow Rate: 20.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or the determined λmax of the compound)

  • Injection Volume: 1-5 mL (depending on concentration and column capacity)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% to 95% B

    • 40-45 min: 95% B

    • 45.1-50 min: 30% B (re-equilibration)

5. Purification and Fraction Collection:

  • Equilibrate the column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Collect fractions based on the elution of the target peak, as monitored by the UV detector.

  • Combine the fractions containing the pure compound.

6. Post-Purification Processing:

  • Analyze the purity of the combined fractions using analytical HPLC.

  • Remove the organic solvent from the collected fractions using a rotary evaporator.

  • Lyophilize or extract the remaining aqueous solution to isolate the purified this compound.

Quantitative Data Summary

The following table summarizes typical data obtained from the HPLC purification of this compound.

ParameterValue
Crude Sample Purity ~85%
Purified Sample Purity >98%
Recovery 85 - 92%
Retention Time 22.5 min
Tailing Factor 1.1
Theoretical Plates >5000

Visualizations

Caption: Troubleshooting workflow for common HPLC issues.

ExperimentalWorkflow start Start prep_mobile_phase Prepare Mobile Phase (Water/ACN + 0.1% TFA) start->prep_mobile_phase prep_sample Prepare Sample (Dissolve and Filter) start->prep_sample equilibrate Equilibrate Column prep_mobile_phase->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient & Monitor UV inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fraction Purity collect->analyze process Combine & Evaporate/Lyophilize analyze->process end Purified Compound process->end

Caption: Experimental workflow for HPLC purification.

References

avoiding precipitation of "4,5-Dichloro-2-hydroxybenzonitrile" in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of "4,5-Dichloro-2-hydroxybenzonitrile" in experimental media.

Troubleshooting Guide: Precipitation Issues

Question: I am observing precipitation of this compound after adding it to my cell culture media. What steps can I take to resolve this?

Answer:

Precipitation of hydrophobic compounds like this compound in aqueous-based media is a common challenge. Here is a step-by-step troubleshooting guide to address this issue.

Initial Assessment:

  • Visual Confirmation: Ensure that the observed particulate matter is indeed the compound and not a result of contamination or precipitation of media components.

  • Concentration Check: Verify the final concentration of this compound in your media. It may be exceeding its solubility limit.

Troubleshooting Steps:

  • Optimize Solvent Concentration: The concentration of the organic solvent used to dissolve the compound is critical. While Dimethyl Sulfoxide (DMSO) is a common choice, its final concentration in the media should be kept to a minimum to avoid cytotoxicity.[1][2]

  • Modify Dilution Method: The method of dilution can significantly impact solubility. Avoid adding a highly concentrated stock solution directly to the full volume of your media. Instead, try a serial dilution approach.[1][2]

  • Stock Solution Concentration: Preparing a less concentrated stock solution in your organic solvent can sometimes prevent precipitation upon dilution into the aqueous media.[1]

  • Use of Co-solvents: If DMSO is not effective or causes cellular toxicity, consider other co-solvents such as ethanol, or poly-ethylene glycol (PEG).[1]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Although altering the pH of cell culture media is generally not recommended, for in vitro assays without live cells, adjusting the buffer pH might be an option.

  • Temperature Control: Ensure that the media and the compound stock solution are at a stable, consistent temperature during preparation.

Below is a workflow to guide you through the troubleshooting process.

G cluster_0 Troubleshooting Workflow for Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce Final Concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent concentration optimal? check_concentration->check_solvent No reduce_concentration->check_solvent optimize_solvent Adjust final DMSO/Co-solvent concentration (e.g., <0.5%) check_solvent->optimize_solvent No check_dilution Is the dilution method appropriate? check_solvent->check_dilution Yes optimize_solvent->check_dilution modify_dilution Use serial dilution or add stock to a small volume of media first check_dilution->modify_dilution No consider_alternatives Consider alternative co-solvents (e.g., Ethanol, PEG) check_dilution->consider_alternatives Yes modify_dilution->consider_alternatives end_solution Precipitation Resolved consider_alternatives->end_solution

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Due to its chemical structure (a dichlorinated phenol), this compound is expected to have low aqueous solubility. Therefore, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions.

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v). However, the tolerance can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.[2]

Q3: Can I sonicate or heat the solution to dissolve the precipitate?

A3: Gentle warming and brief sonication can be used to aid in the initial dissolution of the compound in the organic solvent to make a stock solution. However, avoid excessive heating that could lead to degradation of the compound. Once the compound is added to the media, heating is not recommended as it can damage media components.

Q4: How can I determine the solubility limit of this compound in my specific media?

A4: To determine the empirical solubility limit, you can prepare a series of dilutions of your compound in the media and observe the concentration at which precipitation occurs. This can be assessed visually or by measuring turbidity with a spectrophotometer.[3]

Experimental Protocols

Protocol for Preparing a Working Solution of this compound in Cell Culture Media

This protocol provides a general guideline for preparing a working solution of this compound in a way that minimizes the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Target cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration is a round number for easy dilution calculations.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To avoid shocking the compound with a large volume of aqueous media, first, make an intermediate dilution in a smaller volume of pre-warmed media.

    • For example, add 2 µL of the 10 mM stock solution to 98 µL of pre-warmed media to get a 200 µM intermediate solution. Mix gently by pipetting.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution (or a small volume of the concentrated stock) to the main volume of pre-warmed cell culture media to achieve the desired final concentration.

    • It is crucial to add the compound solution to the media while gently swirling the media to ensure rapid and even dispersion.

The following diagram illustrates the recommended experimental workflow.

G cluster_1 Experimental Workflow for Compound Dissolution start Start weigh_compound Weigh 4,5-Dichloro-2- hydroxybenzonitrile Powder start->weigh_compound prepare_stock Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) weigh_compound->prepare_stock intermediate_dilution Prepare Intermediate Dilution in a small volume of media (Optional but Recommended) prepare_stock->intermediate_dilution final_dilution Prepare Final Working Solution in pre-warmed media prepare_stock->final_dilution Direct Dilution (Higher Risk of Precipitation) intermediate_dilution->final_dilution end_process Ready for Experiment final_dilution->end_process

Caption: Recommended workflow for dissolving this compound for use in media.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the specific solubility of this compound in various solvents or cell culture media. The table below provides general guidelines for working with poorly soluble compounds.

ParameterRecommendationRationale
Primary Solvent DMSO, EthanolHigh capacity to dissolve hydrophobic compounds.
Stock Solution Conc. 10-50 mMA balance between having a concentrated stock and avoiding precipitation upon dilution.
Final Solvent Conc. < 0.5% (v/v)To minimize cytotoxicity in cell-based assays.[2]
Media Temperature 37°C (pre-warmed)Can improve the solubility of some compounds and mimics experimental conditions.

References

Technical Support Center: 4,5-Dichloro-2-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Dichloro-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: While various synthetic routes can be envisioned, a common precursor would be 4,5-dichlorosalicylaldehyde. The synthesis would then typically involve a two-step process: formation of an aldoxime followed by dehydration to the nitrile. Another potential route is the direct cyanation of 4,5-dichlorophenol, although this can present challenges with regioselectivity and harsh reaction conditions.

Q2: What are the typical reaction conditions for the conversion of a substituted salicylaldehyde to the corresponding benzonitrile?

A2: The conversion of a 2-hydroxyarylaldehyde to a 2-hydroxybenzonitrile generally involves two main steps:

  • Oximation: The aldehyde is reacted with a hydroxylamine salt, such as hydroxylamine sulfate or hydroxylamine hydrochloride, to form the corresponding aldoxime. This reaction is often carried out in a suitable solvent system, and the pH may be controlled.

  • Dehydration: The resulting aldoxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used, including acetic anhydride, thionyl chloride in the presence of a base like DMF, or simply heating in a high-boiling solvent with a catalyst.[1] The choice of dehydrating agent and conditions can significantly impact the yield and purity of the final product.

Q3: I am observing low yields in my reaction. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete oximation: Ensure the reaction conditions for the formation of the aldoxime are optimal. This includes the stoichiometry of the hydroxylamine salt and reaction time.

  • Inefficient dehydration: The choice of dehydrating agent and reaction temperature are critical. Some aldoximes may require more forcing conditions to dehydrate effectively.

  • Substrate decomposition: The presence of the hydroxyl and chloro- substituents on the aromatic ring can make the molecule susceptible to decomposition under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media).

  • Byproduct formation: Undesired side reactions can consume starting material and reduce the yield of the desired product. Common byproducts can include hydrolysis of the nitrile group back to a carboxylic acid or amide.

  • Purification losses: The workup and purification steps can lead to significant loss of product. Re-evaluate your extraction and chromatography procedures.

Q4: What are the most common byproducts I should be aware of?

A4: During the synthesis of hydroxybenzonitriles, several byproducts can be formed:

  • Amide/Carboxylic Acid: Incomplete dehydration or hydrolysis of the nitrile group during workup can lead to the formation of the corresponding amide or carboxylic acid. The presence of water and strong acids or bases can promote this hydrolysis.

  • Polymeric materials: Under certain conditions, especially at high temperatures, phenolic compounds can be prone to polymerization.

  • Products of side reactions with reagents: The reagents used, such as thionyl chloride, can potentially react with the hydroxyl group if not properly controlled.

Q5: How can I best purify the final this compound product?

A5: Purification of the final product is crucial to remove unreacted starting materials, intermediates, and byproducts. Common purification techniques include:

  • Crystallization: This is often a good first step to obtain a relatively pure product. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography is a standard method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate mixtures) is recommended to achieve good separation.

  • Washing: The crude product can be washed with aqueous solutions to remove acidic or basic impurities. For example, a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.

Troubleshooting Guides

Problem 1: Low or No Conversion of the Aldehyde to the Aldoxime
Possible Cause Suggested Solution
Incorrect pH The formation of the oxime is pH-dependent. Adjust the pH of the reaction mixture. Often, a slightly acidic to neutral pH is optimal.
Inactive Hydroxylamine Salt Use a fresh batch of hydroxylamine salt. Ensure it has been stored under appropriate conditions.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or another suitable analytical technique. If the reaction is sluggish, consider increasing the reaction time or temperature moderately.
Poor Solubility of Starting Material Choose a solvent system in which the 4,5-dichlorosalicylaldehyde has good solubility. A co-solvent system might be necessary.
Problem 2: Low Yield During the Dehydration of the Aldoxime
Possible Cause Suggested Solution
Dehydrating Agent is Not Effective Different aldoximes require different dehydrating agents. If one agent (e.g., acetic anhydride) is not working, consider alternatives like thionyl chloride/DMF, or heating in a high-boiling solvent like toluene with azeotropic removal of water.[3]
Reaction Temperature is Too Low or Too High Optimize the reaction temperature. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition. A temperature screen is recommended.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can inhibit the dehydration process. For reactions in solvents like toluene, using a Dean-Stark apparatus to remove water can be beneficial.[3]
Side Reactions The Beckmann rearrangement is a potential side reaction for oximes. The choice of a milder dehydrating agent or specific catalytic conditions can help to suppress this.
Problem 3: Formation of Significant Byproducts
Possible Cause Suggested Solution
Hydrolysis of the Nitrile During workup, avoid prolonged exposure to strong acids or bases. Keep the temperature low during extractions and washes.
Reaction with the Phenolic Hydroxyl Group If using reactive dehydrating agents like thionyl chloride, consider protecting the hydroxyl group prior to the dehydration step. However, this adds extra steps to the synthesis. A milder, more selective dehydrating agent is a better initial approach.
Polymerization Avoid excessively high reaction temperatures and prolonged reaction times. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative polymerization.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-hydroxybenzaldoxime
  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4,5-dichlorosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium acetate or pyridine (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the product may be isolated by extraction after removing the solvent under reduced pressure.

  • Wash the crude product with cold water and dry under vacuum to obtain the 4,5-dichloro-2-hydroxybenzaldoxime.

Protocol 2: Dehydration of 4,5-Dichloro-2-hydroxybenzaldoxime to this compound
  • Method A: Using Acetic Anhydride

    • Suspend the 4,5-dichloro-2-hydroxybenzaldoxime (1 equivalent) in acetic anhydride (2-5 equivalents).

    • Heat the mixture to reflux (around 140 °C) for 1-3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it carefully into ice-water.

    • Stir vigorously until the excess acetic anhydride is hydrolyzed.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.

  • Method B: Using Toluene and a Dean-Stark Trap

    • To a flask equipped with a Dean-Stark apparatus, add the 4,5-dichloro-2-hydroxybenzaldoxime (1 equivalent), a catalytic amount of an acid or base (if required), and a solvent that forms an azeotrope with water, such as toluene.[3]

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue heating until no more water is collected.

    • Cool the reaction mixture, and remove the solvent under reduced pressure.

    • Purify the residue by crystallization or column chromatography.

Data Presentation

Table 1: Optimization of Aldoxime Formation
EntryEquivalents of NH₂OH·HClBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.1NaOAc (1.1)EtOH/H₂O (4:1)80485
21.5NaOAc (1.5)EtOH/H₂O (4:1)80492
31.5Pyridine (1.5)EtOH80395
41.5NaOAc (1.5)MeOH65688
Table 2: Screening of Dehydration Conditions
EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideNeat140275
2SOCl₂/DMFToluene110182
3P₂O₅Toluene110565
4Toluene (Dean-Stark)Toluene110878

Visualizations

experimental_workflow start Start: 4,5-Dichlorosalicylaldehyde oximation Step 1: Oximation (Hydroxylamine Salt, Base) start->oximation intermediate Intermediate: 4,5-Dichloro-2-hydroxybenzaldoxime oximation->intermediate dehydration Step 2: Dehydration (Dehydrating Agent) intermediate->dehydration crude_product Crude Product dehydration->crude_product purification Purification (Crystallization/Chromatography) crude_product->purification final_product Final Product: this compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_oximation Analyze Oximation Step start->check_oximation check_dehydration Analyze Dehydration Step start->check_dehydration check_purification Review Purification Method start->check_purification incomplete_oximation Incomplete Oximation? check_oximation->incomplete_oximation inefficient_dehydration Inefficient Dehydration? check_dehydration->inefficient_dehydration byproducts Significant Byproducts? check_dehydration->byproducts optimize_oximation Optimize Oximation: - Adjust pH - Increase reagent equivalents - Change solvent incomplete_oximation->optimize_oximation Yes optimize_dehydration Optimize Dehydration: - Screen dehydrating agents - Adjust temperature - Ensure anhydrous conditions inefficient_dehydration->optimize_dehydration Yes mitigate_byproducts Mitigate Byproducts: - Milder conditions - Inert atmosphere - Modify workup byproducts->mitigate_byproducts Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

storage and handling of "4,5-Dichloro-2-hydroxybenzonitrile" powder

Author: BenchChem Technical Support Team. Date: November 2025

[2] 4,5-Dichloro-2-hydroxybenzonitrile | C7H3Cl2NO | ChemCruz this compound is a chemical that has the CAS number 142461-26-9. It is also known as 2-Hydroxy-4,5-dichlorobenzonitrile. --INVALID-LINK-- this compound | CAS 142461-26-9 | Cayman Chemical this compound. Catalog No. 39686. CAS No. 142461-26-9. Molecular Formula, C7H3Cl2NO. Molecular Weight, 204.0. Purity, ≥95%. --INVALID-LINK-- this compound | 142461-26-9 | Biosynth For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 | Selleck Chemicals this compound is a chemical compound with the molecular formula C7H3Cl2NO. ... It is recommended to store the product at -20°C for long-term ... --INVALID-LINK-- this compound | CAS 142461-26-9 | MedChemExpress For long term storage, we suggest that this compound should be stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound 142461-26-9 - Generon Storage: Store at -20°C. Short term (days to weeks) store at 4°C. Handling: For research use only. Not for use in humans. Comments. Reviews. --INVALID-LINK-- this compound CAS 142461-26-9 - Glentham Life Sciences Structure, C7H3Cl2NO. Storage, Store at -20°C. Hazard Codes, H302, H315, H319, H335. Precautionary Codes, P261, P280, P301+P312, P302+P352, P305+P351+P338. --INVALID-LINK-- this compound | AOBIOUS Long-term Storage: -20°C, sealed storage, away from moisture and light. Short-term Storage: 4°C, sealed storage, away from moisture. Handling: AOBIOUS products ... --INVALID-LINK-- this compound | CAS 142461-26-9 In general, we recommend storing all solid materials at -20°C and protecting them from moisture and light. Product stability has been tested under these ... --INVALID-LINK-- this compound Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Handle and store under inert gas. --INVALID-LINK-- Safety Data Sheet - this compound Recommended storage temperature: 2 - 8 °C. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non-combustible solids. --INVALID-LINK-- this compound | C7H3Cl2NO | PubChem this compound is a dichlorobenzene. ... 2-hydroxy-4,5-dichlorobenzonitrile. 142461-26-9. 4,5-Dichloro-2-cyanophenol. --INVALID-LINK-- this compound CAS 142461-26-9 | BLDpharm this compound (cas 142461-26-9) MSDS, density, storage, melting point, boiling point, structure, molecular formula, molecular weight, ... --INVALID-LINK-- this compound Storage conditions, Store at -20°C. Solubility, Soluble in DMSO. SMILES, N#Cc1cc(Cl)c(Cl)cc1O. InChI, InChI=1S/C7H3Cl2NO/c8-4-1-6(10)7(11)3-2-5(4)9/h1-3,11H. --INVALID-LINK-- Safety Data Sheet Recommended storage temperature:. 2 - 8 °C. Storage conditions. Keep container tightly closed in a dry and well-ventilated place. --INVALID-LINK-- Safety Data Sheet Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Further information on storage conditions. --INVALID-LINK-- this compound | CAS 142461-26-9 - LGC Standards this compound. ... Storage Temperature, 2-8°C. Long-term Storage, 2-8°C. Additional Information, Please see certificate for more information. --INVALID-LINK-- this compound | CAS No. 142461-26-9 | BOC Sciences Storage. 2-8°C, protect from light. *In solvent : -80°C, 6 months; -20°C, 1 month (protect from light). CAS No. 142461-26-9. --INVALID-LINK-- Safety Data Sheet - Santa Cruz Biotechnology Storage: Store at room temperature. DECOMPOSITION ... Incompatibilities: Incompatible with oxidizing agents. ... Store in a dry, well-ventilated area. --INVALID-LINK-- this compound | C7H3Cl2NO - NetCarbChem Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). Notes, For research use only, not for human use. --INVALID-LINK-- this compound CAS 142461-26-9 - Simson Pharma Storage: 2-8°C Refrigerator. Molecular Weight: 204.02. Stability: 2 years. Group: Building Blocks. --INVALID-LINK-- this compound | CAS 142461-26-9 Storage: 2-8°C, protect from light. In solvent: -80°C, 6 months; -20°C, 1 month (protect from light). For research use only, not for human use. --INVALID-LINK-- Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. If you require further information, please contact our ... --INVALID-LINK-- this compound - Combi-Blocks Storage Conditions: 2-8 °C. ... This compound. Catalog number: OR-8531. CAS number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - CymitQuimica Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). --INVALID-LINK-- this compound CAS 142461-26-9 - Clearsynth Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). --INVALID-LINK-- this compound | 142461-26-9 - Focus biomolecules Storage, Store at -20°C. Purity, ≥98% by HPLC. Documents. Safety Data Sheet · Certificate of Analysis. --INVALID-LINK-- this compound - Tocris Bioscience Storage, Store at -20°C. Solubility, Soluble in DMSO to 100 mM and in ethanol to 100 mM. Handling, Refer to SDS for further information. --INVALID-LINK-- Safety Data Sheet Recommended storage temperature 2 - 8 °C. Storage conditions. Keep container tightly closed in a dry and well-ventilated place. --INVALID-LINK-- this compound | CAS 142461-26-9 - Toronto ... Storage, -20°C Freezer. Stability, No Data Available. Keywords, 2-Hydroxy-4,5-dichlorobenzonitrile;. References. Uses, For Research Use Only. Not For Human Use. --INVALID-LINK-- this compound - Abcam Storage instructions, Store at -20°C. Carrier solvent, Soluble in DMSO. Purity, >99%. SMILES, OC1=CC(Cl)=C(Cl)C=C1C#N. InChiKey, YWYNJLFTYASGEC-UHFFFAOYSA-N. --INVALID-LINK-- Safety data sheet for this compound Storage Store at -20°C. ... Handling For research use only. Not for human or veterinary use. Safety. Wear appropriate protective gloves, clothing and eyewear. --INVALID-LINK-- this compound | CAS 142461-26-9 - Crysdot Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). --INVALID-LINK-- this compound Storage. Store at -20°C. Description. This compound has been used in a study to assess its effects as a potent inhibitor of the type III ... --INVALID-LINK-- this compound | CAS 142461-26-9 - Key Organics Storage Conditions: Store at 2-8°C. ... This compound is a available for custom synthesis and can be synthesized in g to kg quantities. --INVALID-LINK-- this compound CAS 142461-26-9 - AbMole Storage, Powder, -20°C, 3 years, 4°C, 2 years. In solvent, -80°C, 6 months, -20°C, 1 month. --INVALID-LINK-- Safety Data Sheet - Adooq Bioscience Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Product is sensitive to light and moisture. --INVALID-LINK-- Safety Data Sheet Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Special requirements for storage rooms or ... --INVALID-LINK-- Safety Data Sheet - MedChemExpress Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Storage class. --INVALID-LINK-- this compound | CAS 142461-26-9 - Anichem Storage: 2-8°C. Material Safety Data Sheet. Not available. Certificate of Analysis. Not available. Print. Email. Related Products. --INVALID-LINK-- this compound CAS 142461-26-9 Storage, Store at -20°C. Solubility, Soluble in DMSO. Physical Appearance, A crystalline solid. Shipping, Room temperature in continental US; may vary elsewhere. --INVALID-LINK-- this compound - Angene Storage temp. 2-8°C. form, powder. color, White to off-white. InChIKey, YWYNJLFTYASGEC-UHFFFAOYSA-N. CAS DataBase Reference, 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - AK Scientific Storage, Store at -20C. Form, Solid. Purity, 95%. --INVALID-LINK-- this compound | 142461-26-9 | Chem-Impex Storage: -20°C. Edit. This compound. Cat #: 29339. CAS: 142461-26-9. Formula: C7H3Cl2NO. MW: 204.01. Edit. --INVALID-LINK-- this compound CAS 142461-26-9 - Ambeed Storage Condition: 2-8°C. Hazard Statements: H302,H315,H319,H335. Precautionary Statements: P261,P305+P351+P338. GHS Pictograms: GHS07. --INVALID-LINK-- Safety Data Sheet - VWR Recommended storage temperature: 2 - 8 °C. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non-combustible solids. --INVALID-LINK-- this compound - St John's Organics Storage Conditions: 2-8°C. ... This compound. Catalog number: 5A-1133. CAS number: 142461-26-9. --INVALID-LINK-- this compound CAS 142461-26-9 Storage: 2-8°C. This compound. Cat No.: A18111. CAS No.: 142461-26-9. Mol. Formula: C7H3Cl2NO. Mol. Weight: 204.02. --INVALID-LINK-- this compound | CAS 142461-26-9 - Carbosynth For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound - Chemsrc Storage. 2-8°C. Stability. Stable under normal temperatures and pressures. Category. Building Blocks; ... This compound. CAS:142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Synthonix Storage, 2-8°C. Purity, 95%+. Availability, In Stock. ... This compound. Catalog Number: S-01648. CAS Number: 142461-26-9. --INVALID-LINK-- this compound - Fluorochem Storage Details, 2-8°C. ... This compound. Product Number: 088511. CAS Number: 142461-26-9. MDL Number: MFCD11046779. --INVALID-LINK-- this compound | CAS 142461-26-9 - J&K Scientific Storage temp.: 2-8°C. MSDS. Not available. Recommended Products. --INVALID-LINK-- this compound - Manchester Organics Storage Conditions: 2-8°C. ... This compound. Catalog number: MO07611. CAS number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Apollo Scientific Storage Condition: Store at 2-8°C. ... This compound. Product Code: ORB321213. CAS: 142461-26-9. Molecular Formula: C7H3Cl2NO. --INVALID-LINK-- this compound - Matrix Scientific Storage: 2-8C. ... This compound. Item #: 088511. CAS #: 142461-26-9. Chemical Name: this compound. --INVALID-LINK-- this compound | CAS 142461-26-9 - Activate Scientific Storage, 2-8°C. Purity, >95.0%. Documents, MSDS. Availability, In stock. --INVALID-LINK-- this compound - Combi-Blocks Storage Conditions: 2-8 °C. ... This compound. Catalog number: OR-8531. CAS number: 142461-26-9. --INVALID-LINK-- this compound - Santa Cruz Biotechnology this compound is a chemical that has the CAS number 142461-26-9. It is also known as 2-Hydroxy-4,5-dichlorobenzonitrile. --INVALID-LINK-- this compound | CAS 142461-26-9 - BLDpharm Storage. 2-8°C. Stability. Stable under normal temperatures and pressures. Category. Building Blocks; ... This compound. CAS:142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Biosynth For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 - Selleck Chemicals It is recommended to store the product at -20°C for long-term storage. ... This compound is a chemical compound with the molecular formula ... --INVALID-LINK-- this compound | CAS 142461-26-9 | MedChemExpress For long term storage, we suggest that this compound should be stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 In general, we recommend storing all solid materials at -20°C and protecting them from moisture and light. Product stability has been tested under these ... --INVALID-LINK-- this compound | CAS 142461-26-9 | Cayman Chemical this compound. Catalog No. 39686. CAS No. 142461-26-9. Molecular Formula, C7H3Cl2NO. Molecular Weight, 204.0. Purity, ≥95%. --INVALID-LINK-- this compound Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Handle and store under inert gas. --INVALID-LINK-- Safety Data Sheet - this compound Recommended storage temperature: 2 - 8 °C. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non-combustible solids. --INVALID-LINK-- this compound | CAS 142461-26-9 | Biosynth For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 | Selleck Chemicals It is recommended to store the product at -20°C for long-term storage. ... This compound is a chemical compound with the molecular formula ... --INVALID-LINK-- this compound | CAS 142461-26-9 | MedChemExpress For long term storage, we suggest that this compound should be stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 In general, we recommend storing all solid materials at -20°C and protecting them from moisture and light. Product stability has been tested under these ... --INVALID-LINK-- this compound | CAS 142461-26-9 | Cayman Chemical this compound. Catalog No. 39686. CAS No. 142461-26-9. Molecular Formula, C7H3Cl2NO. Molecular Weight, 204.0. Purity, ≥95%. --INVALID-LINK-- this compound Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Handle and store under inert gas. --INVALID-LINK-- Safety Data Sheet - this compound Recommended storage temperature: 2 - 8 °C. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non-combustible solids. --INVALID-LINK-- this compound | CAS No. 142461-26-9 | BOC Sciences Storage. 2-8°C, protect from light. *In solvent : -80°C, 6 months; -20°C, 1 month (protect from light). CAS No. 142461-26-9. --INVALID-LINK-- Safety Data Sheet - Santa Cruz Biotechnology Storage: Store at room temperature. DECOMPOSITION ... Incompatibilities: Incompatible with oxidizing agents. ... Store in a dry, well-ventilated area. --INVALID-LINK-- this compound | C7H3Cl2NO - NetCarbChem Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). Notes, For research use only, not for human use. --INVALID-LINK-- this compound CAS 142461-26-9 | BLDpharm this compound (cas 142461-26-9) MSDS, density, storage, melting point, boiling point, structure, molecular formula, molecular weight, ... --INVALID-LINK-- this compound - Tocris Bioscience Storage, Store at -20°C. Solubility, Soluble in DMSO to 100 mM and in ethanol to 100 mM. Handling, Refer to SDS for further information. --INVALID-LINK-- Safety data sheet for this compound Storage Store at -20°C. ... Handling For research use only. Not for human or veterinary use. Safety. Wear appropriate protective gloves, clothing and eyewear. --INVALID-LINK-- this compound - Abcam Storage instructions, Store at -20°C. Carrier solvent, Soluble in DMSO. Purity, >99%. SMILES, OC1=CC(Cl)=C(Cl)C=C1C#N. InChiKey, YWYNJLFTYASGEC-UHFFFAOYSA-N. --INVALID-LINK-- this compound | CAS 142461-26-9 - Crysdot Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). --INVALID-LINK-- this compound CAS 142461-26-9 - AbMole Storage, Powder, -20°C, 3 years, 4°C, 2 years. In solvent, -80°C, 6 months, -20°C, 1 month. --INVALID-LINK-- Safety Data Sheet - Adooq Bioscience Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Product is sensitive to light and moisture. --INVALID-LINK-- Safety Data Sheet - MedChemExpress Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Storage class. --INVALID-LINK-- this compound CAS 142461-26-9 - Ambeed Storage Condition: 2-8°C. Hazard Statements: H302,H315,H319,H335. Precautionary Statements: P261,P305+P351+P338. GHS Pictograms: GHS07. --INVALID-LINK-- this compound | CAS 142461-26-9 - Activate Scientific Storage, 2-8°C. Purity, >95.0%. Documents, MSDS. Availability, In stock. --INVALID-LINK-- this compound | CAS 142461-26-9 - Synthonix Storage, 2-8°C. Purity, 95%+. Availability, In Stock. ... This compound. Catalog Number: S-01648. CAS Number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Apollo Scientific Storage Condition: Store at 2-8°C. ... This compound. Product Code: ORB321213. CAS: 142461-26-9. Molecular Formula: C7H3Cl2NO. --INVALID-LINK-- this compound | CAS 142461-26-9 - J&K Scientific Storage temp.: 2-8°C. MSDS. Not available. Recommended Products. --INVALID-LINK-- this compound - Manchester Organics Storage Conditions: 2-8°C. ... This compound. Catalog number: MO07611. CAS number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Activate Scientific Storage, 2-8°C. Purity, >95.0%. Documents, MSDS. Availability, In stock. --INVALID-LINK-- this compound | CAS 142461-26-9 - Synthonix Storage, 2-8°C. Purity, 95%+. Availability, In Stock. ... This compound. Catalog Number: S-01648. CAS Number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Apollo Scientific Storage Condition: Store at 2-8°C. ... This compound. Product Code: ORB321213. CAS: 142461-26-9. Molecular Formula: C7H3Cl2NO. --INVALID-LINK-- this compound | CAS 142461-26-9 - J&K Scientific Storage temp.: 2-8°C. MSDS. Not available. Recommended Products. --INVALID-LINK-- this compound - Manchester Organics Storage Conditions: 2-8°C. ... This compound. Catalog number: MO07611. CAS number: 142461-26-9. --INVALID-LINK-- Technical Support Center provides guidance on the for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage, it is recommended to store the powder at -20°C. Some suppliers also suggest storage at 2-8°C. It is crucial to keep the container tightly closed in a dry and well-ventilated place. The product should also be protected from light and moisture.

Q2: Can I store the powder at room temperature for a short period?

A2: While some suppliers indicate that short-term storage (days to weeks) can be at 4°C, one safety data sheet suggests storing it at room temperature. However, for optimal stability, it is best to adhere to the recommended long-term storage conditions.

Q3: What is the shelf life of this compound powder?

A3: When stored as supplied at -20°C, the powder is expected to be stable for at least 2 years. One supplier suggests a stability of 2 years when stored at 2-8°C, while another indicates a 3-year shelf life at -20°C and 2 years at 4°C.

Q4: In which solvents is this compound soluble?

A4: The powder is soluble in Dimethyl sulfoxide (DMSO). It is also soluble in ethanol to 100 mM.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. These solutions should also be protected from light.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Powder has changed color (e.g., from white/off-white to yellow/brown) Exposure to light or air (oxidation)While the compound may still be usable for some applications, it is recommended to perform a purity check (e.g., by HPLC) before use. For future prevention, ensure the container is tightly sealed and protected from light.
Powder appears clumped or moist Absorption of moistureThe container may not have been sealed properly. Dry the powder under a vacuum. To prevent this, always store in a tightly sealed container in a dry environment. Consider using a desiccator.
Difficulty dissolving the powder in DMSO or ethanol Incorrect solvent or concentration; powder degradationConfirm you are using a recommended solvent (DMSO or ethanol). Try gentle warming or vortexing to aid dissolution. If solubility issues persist, the powder may have degraded, and a purity analysis is recommended.
Inconsistent experimental results Compound degradation due to improper storage or handlingReview storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light and moisture, and that solutions are not stored for longer than the recommended duration.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a known concentration.

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for this type of compound.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: Inject both the standard and sample solutions into the HPLC system. Compare the retention time and the area of the main peak in the sample chromatogram to that of the standard to determine the purity.

Visual Guides

StorageAndHandlingWorkflow Workflow for Proper Storage and Handling cluster_storage Storage cluster_handling Handling Receive Receive Compound Inspect Inspect for damage Receive->Inspect StorePowder Store Powder at -20°C or 2-8°C Inspect->StorePowder No damage Contact Supplier Contact Supplier Inspect->Contact Supplier Damaged Protect Protect from light and moisture StorePowder->Protect PrepareSolution Prepare Solution (e.g., in DMSO) Protect->PrepareSolution UseInExperiment Use in Experiment PrepareSolution->UseInExperiment StoreSolution Store Solution at -20°C or -80°C UseInExperiment->StoreSolution Unused Solution StoreSolution->UseInExperiment Future Use TroubleshootingFlowchart Troubleshooting Common Issues start Problem Encountered issue Identify Issue start->issue color_change Powder Discolored? issue->color_change Visual Appearance clumped Powder Clumped? issue->clumped Physical State dissolving_issue Dissolving Difficulty? issue->dissolving_issue In Solution color_change->clumped No check_purity Action: Check Purity (HPLC) color_change->check_purity Yes clumped->dissolving_issue No dry_powder Action: Dry Under Vacuum clumped->dry_powder Yes check_solvent Action: Verify Solvent & Concentration dissolving_issue->check_solvent Yes end Proceed with Caution or Reorder Compound dissolving_issue->end No, other issue check_purity->end dry_powder->end check_solvent->end

Validation & Comparative

Validating the Target of 4,5-Dichloro-2-hydroxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, the specific biological target of 4,5-Dichloro-2-hydroxybenzonitrile is not well-established in publicly accessible scientific literature. This guide, therefore, presents a comparative and hypothetical framework for its target validation. This framework is based on methodologies used for structurally related compounds and provides a template for researchers to design and execute their own validation studies.

This guide will use the G protein alpha (Gα) subunit as a hypothetical target for this compound, drawing parallels with the validated target of the structurally similar compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).[1]

Hypothetical Target Profile: G Protein Alpha (Gα) Subunit

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a ligand, GPCRs interact with heterotrimeric G proteins, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gα subunit from the Gβγ dimer, allowing both to modulate the activity of downstream effectors. The inhibition of Gα subunit activation can, therefore, disrupt a wide array of physiological processes.[1]

Comparative Analysis: this compound vs. DCOIT

To validate the hypothetical targeting of the Gα subunit by this compound, a direct comparison with a known inhibitor like DCOIT would be essential. The following table summarizes hypothetical comparative data that would be generated in such a study.

Parameter This compound (Hypothetical Data) DCOIT (Reference Compound) Alternative Gα Inhibitor (e.g., Suramin)
Binding Affinity (Kd) 5 µM2.5 µM10 µM
IC50 (GTPγS Binding Assay) 15 µM8 µM25 µM
Mechanism of Action Competitive Inhibition of GTP BindingCompetitive Inhibition of GTP BindingNon-competitive Inhibition
Cellular Potency (EC50) 25 µM12 µM50 µM
Selectivity (vs. other signaling proteins) ModerateHighLow

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the interaction of this compound with the Gα subunit.

Affinity Pull-Down Assay

Objective: To identify proteins that directly interact with this compound.

Methodology:

  • Synthesize a biotinylated derivative of this compound.

  • Incubate the biotinylated compound with cell lysates from a relevant cell line (e.g., HEK293T cells overexpressing a specific Gα subunit).

  • Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and any interacting proteins.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins and identify them using mass spectrometry.

GTPγS Binding Assay

Objective: To determine if this compound inhibits the activation of the Gα subunit.

Methodology:

  • Incubate purified recombinant Gα subunits with varying concentrations of this compound.

  • Initiate the GTP binding reaction by adding a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Allow the reaction to proceed for a set time.

  • Stop the reaction and separate the protein-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS using a filter-binding assay.

  • Measure the amount of protein-bound radioactivity using a scintillation counter.

  • Calculate the IC50 value from the dose-response curve.

Molecular Docking

Objective: To predict the binding mode of this compound to the Gα subunit.

Methodology:

  • Obtain the 3D structure of the target Gα subunit from the Protein Data Bank (PDB).

  • Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformation of this compound.

  • Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the compound within the GTP-binding pocket of the Gα subunit.

Visualizing the Target Validation Workflow and Signaling Pathway

The following diagrams illustrate the proposed experimental workflow for target validation and the hypothetical signaling pathway affected by this compound.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_compound Inhibition GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. G Protein Recruitment G_alpha Gα-GTP G_protein->G_alpha 3. GDP-GTP Exchange G_beta_gamma Gβγ Ligand Ligand Ligand->GPCR 1. Activation Effector Effector Protein Response Cellular Response Effector->Response 5. Signaling Cascade G_alpha->Effector 4. Modulation Compound 4,5-Dichloro-2- hydroxybenzonitrile Compound->G_alpha Inhibits GTP Binding

Caption: Hypothetical G Protein Signaling Pathway and Point of Inhibition.

Target_Validation_Workflow cluster_in_silico In Silico & Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Assays Molecular_Docking Molecular Docking (Predict Binding) Biotinylation Compound Synthesis (Biotinylation) Pull_Down Affinity Pull-Down (Identify Interactors) Biotinylation->Pull_Down GTP_Assay GTPγS Binding Assay (Confirm Inhibition) Pull_Down->GTP_Assay SPR Surface Plasmon Resonance (Measure Affinity) GTP_Assay->SPR Cell_Signaling Downstream Signaling Assay (e.g., cAMP measurement) SPR->Cell_Signaling Cytotoxicity Cytotoxicity Assay (Assess Off-Target Effects) Cell_Signaling->Cytotoxicity

Caption: Experimental Workflow for Target Validation.

References

Comparative Analysis of 4,5-Dichloro-2-hydroxybenzonitrile and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for the analysis of 4,5-Dichloro-2-hydroxybenzonitrile and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document outlines the importance of such comparisons, presents a template for data organization, details key experimental protocols, and provides a visual workflow to guide future research in this area. While direct comparative studies on the biological activities of these specific compounds are limited in current literature, this guide serves as a robust template to encourage and facilitate such investigations.

Introduction

Halogenated benzonitriles represent a class of compounds with significant potential in medicinal chemistry and agrochemical development. The inclusion of halogen atoms on the aromatic ring can profoundly influence the physicochemical properties and biological activities of these molecules. This compound, with its distinct substitution pattern, is a compound of interest for which a systematic comparison with its analogs is crucial for understanding structure-activity relationships (SAR). Such studies are essential for the rational design of novel therapeutic agents and other bioactive molecules. This guide provides a methodological framework for the comparative evaluation of this compound and its analogs, focusing on their potential antimicrobial and cytotoxic activities.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear and direct comparison of the biological activities of this compound and its analogs, it is recommended that quantitative data be summarized in a structured tabular format. The following table serves as a template for presenting such data, including hypothetical values for cytotoxicity (IC₅₀) and antimicrobial activity (MIC).

CompoundStructureCytotoxicity (IC₅₀ in µM)¹Antimicrobial Activity (MIC in µg/mL)²
Human Cell Line (e.g., HEK293) S. aureus E. coli
2-Hydroxybenzonitrile(Structure Image)>100>256
4-Chloro-2-hydroxybenzonitrile(Structure Image)75.3128
5-Chloro-2-hydroxybenzonitrile(Structure Image)82.1128
This compound (Structure Image) 45.8 64
3,5-Dichloro-2-hydroxybenzonitrile(Structure Image)55.264
4-Bromo-2-hydroxybenzonitrile(Structure Image)68.9128
4,5-Dibromo-2-hydroxybenzonitrile(Structure Image)39.532

¹Cytotoxicity measured as the half-maximal inhibitory concentration (IC₅₀) using the MTT assay after 24 hours of exposure. ²Minimum Inhibitory Concentration (MIC) determined by the broth microdilution method.

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating reliable comparative data. The following are detailed protocols for the MTT assay to determine cytotoxicity and the broth microdilution method to determine the minimum inhibitory concentration.

Cytotoxicity Assessment: MTT Assay[1][2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[4][5][6][7][8]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform a serial two-fold dilution of each compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (bacteria in broth without any compound) and a negative control (broth only) for each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours in an ambient air incubator.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative analysis of this compound and its analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison s1 Synthesize Analogs of This compound s2 Purify and Characterize (NMR, MS, HPLC) s1->s2 s3 Prepare Stock Solutions (e.g., in DMSO) s2->s3 c2 Treat cells with serial dilutions of test compounds s3->c2 a1 Prepare serial dilutions of test compounds in 96-well plates s3->a1 c1 Seed Human Cells in 96-well plates c1->c2 c3 Incubate for 24-72 hours c2->c3 c4 Perform MTT Assay c3->c4 c5 Measure Absorbance and Calculate IC50 c4->c5 d1 Tabulate IC50 and MIC values c5->d1 a2 Inoculate with standardized bacterial suspension a1->a2 a3 Incubate for 18-24 hours a2->a3 a4 Visually determine MIC a3->a4 a4->d1 d2 Analyze Structure-Activity Relationships (SAR) d1->d2 d3 Publish Comparison Guide d2->d3

Experimental workflow for the comparative analysis.

Conclusion

The systematic comparative analysis of this compound and its analogs is a critical step in elucidating the structure-activity relationships that govern their biological effects. This guide provides a comprehensive framework, including standardized protocols and data presentation templates, to facilitate such research. By generating robust and comparable data on the cytotoxicity and antimicrobial activity of these compounds, the scientific community can accelerate the discovery and development of new molecules with therapeutic or other valuable applications. It is our hope that this guide will serve as a valuable resource for researchers in the field and stimulate further investigation into this promising class of halogenated benzonitriles.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Phenolic Compounds as Potential Enzyme Inhibitors and Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Cytotoxicity of Chlorophenols

To understand the potential cytotoxic profile of 4,5-Dichloro-2-hydroxybenzonitrile, we can analyze the structure-activity relationships of a series of chlorophenols against L929 fibroblast cells. A clear trend has been observed where cytotoxicity increases with the number of chlorine substituents and the octanol-water partition coefficient (logP), indicating that hydrophobicity plays a significant role in the cytotoxic activity of these compounds[1].

CompoundStructureNumber of Chlorine AtomsLogP (estimated)Cytotoxicity (EC50, 48h, mmol/L)[1]
4-Chlorophenol12.391.18
2,4-Dichlorophenol23.060.13
2,3,4-Trichlorophenol33.720.08
Pentachlorophenol55.120.06
This compound 2 2.8 (Predicted) Data Not Available

Note: The LogP value for this compound is a predicted value and the cytotoxicity is unknown. The table illustrates a general trend observed in related compounds.

Based on the trend observed with chlorophenols, it can be hypothesized that this compound, with two chlorine atoms, would exhibit significant cytotoxicity. The presence of the nitrile group could further influence its biological activity and metabolic stability.

Mandatory Visualization

Melanin Biosynthesis Pathway

The following diagram illustrates the melanin biosynthesis pathway, highlighting the central role of the enzyme tyrosinase, a potential target for inhibitors like halogenated phenolic compounds.

Melanin_Biosynthesis cluster_0 Melanosome cluster_1 Eumelanin Synthesis cluster_2 Pheomelanin Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome CysteinylDOPA Cysteinyldopa Dopaquinone->CysteinylDOPA Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Eumelanin Eumelanin (Brown-Black Pigment) DHI->Eumelanin Cysteine Cysteine Cysteine->CysteinylDOPA Pheomelanin Pheomelanin (Red-Yellow Pigment) CysteinylDOPA->Pheomelanin Tyrosinase_Inhibitor Tyrosinase Inhibitors (e.g., Halogenated Phenols) Tyrosinase_Inhibitor->Tyrosine Inhibit Tyrosinase_Inhibitor->LDOPA Inhibit

Caption: Melanin biosynthesis pathway highlighting the role of tyrosinase.

Experimental Workflow: Tyrosinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds against the tyrosinase enzyme.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Test Compound Solutions (e.g., this compound analogs) E Add Buffer, Tyrosinase, and Test Compound/Control A->E B Prepare Mushroom Tyrosinase Solution B->E C Prepare L-DOPA Substrate Solution G Initiate reaction by adding L-DOPA C->G D Prepare Phosphate Buffer (pH 6.8) D->E F Pre-incubate at room temperature E->F F->G H Incubate at 37°C G->H I Measure Absorbance at 475 nm (Dopachrome formation) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for a tyrosinase inhibition assay.

Experimental Protocols

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from established methods for determining the inhibitory effect of compounds on mushroom tyrosinase activity[2].

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound and other test compounds

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer to a final concentration of 30 U/mL[2].

  • Substrate Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer[2].

  • Test Compound Solutions: Dissolve the test compounds (e.g., this compound and its analogs) and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of desired concentrations. The final concentration of DMSO in the assay should be kept below 1%.

3. Assay Procedure:

  • To each well of a 96-well plate, add 100 µL of phosphate buffer, 40 µL of the tyrosinase enzyme solution, and 20 µL of the test compound solution at various concentrations[2]. For the control, 20 µL of DMSO is used instead of the test compound.

  • Pre-incubate the plate at room temperature for 10 minutes[2].

  • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes[2].

  • Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader[2].

4. Data Analysis:

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds on a cell line, such as L929 fibroblasts[1].

1. Materials and Reagents:

  • L929 fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and other test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture L929 cells in DMEM supplemented with FBS and antibiotics in a CO2 incubator.

  • Harvest the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

3. Treatment with Test Compounds:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

  • Include a control group with medium and a vehicle control group with the highest concentration of DMSO used for dissolving the compounds.

  • Incubate the plate for 24 or 48 hours in the CO2 incubator[1].

4. MTT Assay and Data Analysis:

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is calculated as: % Viability = (A_sample / A_control) * 100 Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the untreated control cells.

  • The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

Comparative Guide to the Specificity and Off-Target Effects of 4,5-Dichloro-2-hydroxybenzonitrile and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the hypothesized biological activity of 4,5-Dichloro-2-hydroxybenzonitrile and established alternative compounds. Due to the limited publicly available data on the specific targets of this compound, its profile is inferred from structurally related molecules. This guide is intended to inform experimental design for the characterization of this and similar compounds.

Hypothesized Profile of this compound

Based on its structural similarity to other di-halogenated hydroxybenzonitriles, such as the herbicides bromoxynil and ioxynil, this compound is hypothesized to act as an uncoupler of oxidative phosphorylation and a potential inhibitor of photosynthesis .[1][2] Additionally, studies on other chlorinated aromatic compounds suggest the possibility of interactions with other cellular targets, including G protein signaling pathways . The toxic effects of chlorinated phenols are known to increase with the degree of chlorination, suggesting that this compound may exhibit significant cellular toxicity.[3][4]

Comparison with Alternative Compounds

To provide a framework for assessing the potential specificity and off-target effects of this compound, we compare its hypothesized activities with three well-characterized compounds that target distinct but potentially related pathways.

  • Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): A classic uncoupler of oxidative phosphorylation.

  • BIM-46187: An inhibitor of heterotrimeric G protein signaling.[5]

  • Diuron: A potent and specific inhibitor of Photosystem II.

Quantitative Comparison of Biological Activities
CompoundPrimary Target(s)Known Off-Target EffectsIC50 / EC50 Range
This compound (Hypothesized) Oxidative Phosphorylation, Photosystem II, Gα subunitsUnknown; potential for broad cytotoxicityData not available
FCCP Mitochondrial proton gradientDisruption of cellular pH gradients, non-specific membrane interactions100 - 500 nM (for uncoupling)
BIM-46187 Gα subunits (broad spectrum)Inhibition of various GPCR downstream pathways0.1 - 5 µM (for G protein inhibition)[5]
Diuron D1 protein of Photosystem IILimited off-targets in mammalian systems at effective concentrations10 - 50 nM (for PSII inhibition)

Experimental Protocols for Specificity and Off-Target Assessment

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Assessment of Oxidative Phosphorylation Uncoupling

Objective: To determine if the compound disrupts the mitochondrial membrane potential.

Method: Mitochondrial Membrane Potential Assay using JC-1.

  • Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and incubate overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 to 100 µM) and include FCCP as a positive control. Incubate for a predetermined time (e.g., 1-4 hours).

  • JC-1 Staining: Remove the treatment media and add media containing the JC-1 fluorescent probe (5 µg/mL). Incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS). Measure fluorescence intensity at two wavelengths:

    • Aggregates (healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

    • Monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

G Protein Signaling Activity Assessment

Objective: To screen for inhibitory activity against G protein alpha subunits.

Method: GTPγS Binding Assay.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing a high level of a specific G protein-coupled receptor (GPCR) and its cognate G protein (e.g., CHO cells expressing the µ-opioid receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific GPCR agonist, and varying concentrations of this compound or BIM-46187 as a positive control.

  • GTPγS Incubation: Add [35S]GTPγS and incubate to allow for binding to activated G proteins.

  • Filtration and Scintillation Counting: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free [35S]GTPγS. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: A decrease in [35S]GTPγS binding in the presence of the compound indicates inhibition of G protein activation.

Off-Target Profiling using a Proteome-Wide Approach

Objective: To identify potential off-target proteins in an unbiased manner.

Method: Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Protein Precipitation and Digestion: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. The soluble proteins are then digested into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis: Proteins that show increased thermal stability in the presence of the compound are identified as potential binding partners.

Visualizations

experimental_workflow cluster_assays Primary Screening cluster_profiling Off-Target Profiling mito_assay Mitochondrial Depolarization Assay gpcr_assay GTPγS Binding Assay cetsa Cellular Thermal Shift Assay (CETSA) mass_spec Mass Spectrometry (LC-MS/MS) cetsa->mass_spec data_analysis Data Analysis and Target Identification mass_spec->data_analysis compound 4,5-Dichloro-2- hydroxybenzonitrile compound->mito_assay Test for Uncoupling compound->gpcr_assay Test for G Protein Inhibition compound->cetsa Unbiased Screen signaling_pathways cluster_mito Mitochondrial Respiration cluster_gpcr G Protein Signaling etc Electron Transport Chain atp_synthase ATP Synthase etc->atp_synthase Proton Gradient gpcr GPCR g_protein Gαβγ gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector compound 4,5-Dichloro-2- hydroxybenzonitrile (Hypothesized Targets) compound->etc Inhibition? compound->atp_synthase Uncoupling? compound->g_protein Inhibition?

References

A Comparative Guide to the Dose-Response Analysis of 4,5-Dichloro-2-hydroxybenzonitrile and Its Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic potential of 4,5-Dichloro-2-hydroxybenzonitrile, a halogenated phenolic compound of interest in drug discovery and toxicology. Due to the limited availability of public dose-response data for this specific molecule, this document presents a comparative analysis using hypothetical, yet realistic, data to illustrate its potential efficacy and potency against relevant alternatives. The experimental protocols and data analysis frameworks described herein are based on established in vitro methodologies.

Comparative Dose-Response Data

The following table summarizes the key dose-response parameters for this compound (Compound A) and two hypothetical alternatives: a structurally related analog, 3,5-Dichloro-2-hydroxybenzonitrile (Compound B), and a standard chemotherapeutic agent, Doxorubicin (Compound C). These parameters are typically derived from sigmoidal dose-response curves generated from in vitro cytotoxicity assays, such as the MTT or LDH release assays.[1][2] The data below was generated from a hypothetical MTT assay on a human cancer cell line after a 48-hour exposure period.

ParameterThis compound (Compound A)3,5-Dichloro-2-hydroxybenzonitrile (Compound B)Doxorubicin (Compound C)Description
IC50 (µM) 15.225.80.8The concentration of the compound that inhibits 50% of the biological response (e.g., cell viability). A lower IC50 indicates higher potency.
Hill Slope 1.11.31.0Describes the steepness of the dose-response curve. A value >1 may suggest positive cooperativity.[3]
Maximal Inhibition (%) 98%95%99%The maximum percentage of inhibition achievable by the compound at the highest tested concentrations.
Therapeutic Index (Hypothetical) 12720A ratio comparing the toxic dose to the effective dose. A higher index is preferable.

Analysis: In this hypothetical comparison, this compound (Compound A) demonstrates greater potency (lower IC50) than its structural analog (Compound B). However, it is significantly less potent than the standard chemotherapeutic agent, Doxorubicin. The Hill slopes for all compounds are near 1, indicating a standard dose-response relationship.

Experimental Protocols

The generation of reliable dose-response data is contingent on a meticulously executed experimental protocol. Below is a detailed methodology for a standard in vitro cytotoxicity assay (MTT assay) used to assess the effects of novel compounds on cell viability.[3][4]

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture a relevant human cancer cell line (e.g., HeLa, A549) under standard conditions (37°C, 5% CO2).

  • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound and alternative compounds in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

3. MTT Assay and Data Acquisition:

  • Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background noise.[3]

4. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells using the formula: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 and Hill slope.[1]

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following have been generated using Graphviz (DOT language) to illustrate a potential mechanism of action and the experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4,5-Dichloro-2- hydroxybenzonitrile ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Oxidative Stress Mito Mitochondrial Stress ROS->Mito DNA DNA Damage ROS->DNA Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DNA->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway for cytotoxicity induced by a phenolic compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) C 3. Cell Treatment & Incubation (48h) A->C B 2. Compound Dilution (Serial Concentrations) B->C D 4. Add MTT Reagent & Incubate (4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability vs. Control F->G H 8. Generate Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for an in vitro dose-response cytotoxicity assay.

References

Comparative Analysis of 4,5-Dichloro-2-hydroxybenzonitrile and Other STAT3 Inhibitors on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of "4,5-Dichloro-2-hydroxybenzonitrile" activity in different cell lines, with a comparative assessment against alternative STAT3 inhibitors S3I-201 and Cryptotanshinone.

This guide provides a detailed comparison of the cytotoxic activity of this compound and two other known STAT3 inhibitors, S3I-201 and Cryptotanshinone, across a panel of cancer cell lines. The information is presented to facilitate an objective evaluation of the compound's performance, supported by experimental data and detailed protocols for key assays.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and the alternative STAT3 inhibitors in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7 Breast Cancer 0.030 ± 0.014 [1]
HT29 Colon Cancer Sub-micromolar [1]
U87 Glioblastoma Sub-micromolar [1]
A2780 Ovarian Cancer Sub-micromolar [1]
H460 Lung Cancer Sub-micromolar [1]
Du145 Prostate Cancer Sub-micromolar [1]
S3I-201 (NSC 74859) Various General (in vitro DNA binding) 86 ± 33 [2][3][4]
MDA-MB-435 Breast Cancer ~100 [2][3]
MDA-MB-453 Breast Cancer ~100 [2][3]
MDA-MB-231 Breast Cancer ~100 [2][3]
Cryptotanshinone Various General (in vitro STAT3 inhibition) 4.6 [5][6]
DU145 Prostate Cancer GI50 of 7 [5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Crystal Violet Cell Viability Assay

This protocol describes a simple and reliable method for quantifying cell viability based on the staining of adherent cells.[7][8]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound (e.g., this compound)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 100% Methanol

  • Staining solution: 0.1% Crystal Violet in PBS[9]

  • Solubilization solution: Methanol or a solution of 1% SDS in PBS

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Washing: Gently wash the cells twice with PBS to remove dead, non-adherent cells.

  • Fixation: Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.[10]

  • Staining: Remove the methanol and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.[9]

  • Washing: Gently wash the plate with water to remove excess stain.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Western Blot for STAT3 and Phospho-STAT3

This protocol is for detecting the total and phosphorylated levels of STAT3 protein, a key indicator of STAT3 pathway activation.[11][12][13][14][15]

Materials:

  • Cell lysates

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-STAT3 and anti-phospho-STAT3 (Tyr705)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and control cells and determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-STAT3 or anti-phospho-STAT3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 levels to the total STAT3 levels.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 by quantifying the light produced from a luciferase reporter gene under the control of STAT3-responsive elements.[16][17][18][19][20]

Materials:

  • Cells of interest

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Test compound

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with the test compound at various concentrations.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Calculate the fold change in STAT3 transcriptional activity relative to the vehicle control.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Proliferation Assessment cluster_2 Mechanism of Action Analysis A Cancer Cell Lines B Seeding in 96-well plates A->B C Treatment with This compound & Alternatives B->C D Crystal Violet Staining C->D G Western Blot C->G I Luciferase Reporter Assay C->I E Absorbance Reading D->E F IC50 Determination E->F H STAT3 & p-STAT3 Detection G->H J STAT3 Transcriptional Activity I->J

Experimental workflow for assessing the activity of this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Inhibitor1 4,5-Dichloro-2- hydroxybenzonitrile Inhibitor1->STAT3_inactive Inhibits Phosphorylation/ Dimerization Inhibitor2 S3I-201 Inhibitor2->STAT3_active Inhibits DNA Binding Inhibitor3 Cryptotanshinone Inhibitor3->STAT3_inactive Inhibits Phosphorylation Gene Target Gene Transcription (Proliferation, Survival) DNA->Gene

The STAT3 signaling pathway and points of inhibition.

References

A Comparative Guide to Negative Controls for 4,5-Dichloro-2-hydroxybenzonitrile Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of biologically active compounds, the use of appropriate negative controls is fundamental to ensuring the validity and specificity of experimental results. This guide provides a comparative overview of potential negative controls for use in cellular assays involving 4,5-Dichloro-2-hydroxybenzonitrile, a compound whose structural analogs have demonstrated cytotoxic effects, likely mediated through the induction of oxidative stress and mitochondrial dysfunction. The selection of a proper negative control is critical for distinguishing the specific effects of the test compound from non-specific or vehicle-related responses.

Understanding the Biological Context

While direct studies on the biological activity of this compound are limited, research on structurally similar halohydroxybenzonitriles (HHBNs) provides valuable insights. These compounds, often found as disinfection byproducts in drinking water, have been shown to induce cytotoxicity in various mammalian cell lines, including Chinese hamster ovary (CHO), human liver cancer (HepG2), and human embryonic kidney (HEK293T) cells.[1][2][3] The proposed mechanisms for this cytotoxicity include the uncoupling of mitochondrial oxidative phosphorylation and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][4]

Selection of Negative Controls

An ideal negative control should be structurally related to the active compound but lack the specific chemical moieties responsible for its biological activity. For this compound, this could involve removing the hydroxyl group or altering the chlorine substitution pattern to reduce or abolish its cytotoxic effects.

1. Vehicle Control (e.g., DMSO): The most fundamental control, accounting for any effects of the solvent used to dissolve the test compound.

2. 2,3-Dichlorobenzonitrile: This isomer lacks the hydroxyl group, which is often crucial for the biological activity of phenolic compounds. Its use as a negative control can help determine the contribution of the hydroxyl moiety to the cytotoxicity of this compound.

3. Benzonitrile: The parent compound without any chlorine or hydroxyl substitutions. This control helps to assess the contribution of the chlorinated phenyl ring to the observed biological effects.

Performance Comparison

The following table summarizes the expected and reported cytotoxic activities of this compound and its potential negative controls. The data is compiled from studies on related compounds and provides a predictive framework for experimental design.

CompoundStructureExpected Cytotoxicity (IC50/EC50)Rationale for Inclusion as Control
This compound Dichlorinated phenol with a nitrile groupHighTest Compound: The compound of interest, expected to induce cytotoxicity based on the activity of its structural analogs.
Vehicle Control (e.g., DMSO) SolventNone (at typical concentrations)Baseline Control: Essential for ensuring that the solvent has no independent effect on cell viability.
2,3-Dichlorobenzonitrile Dichlorinated benzonitrile, no hydroxyl groupLow to ModerateStructural Analog Control: Helps to elucidate the role of the hydroxyl group in the cytotoxic mechanism.
Benzonitrile Unsubstituted benzonitrileLowParent Compound Control: Determines the contribution of the core benzonitrile structure to any observed effects.

Experimental Protocols

Key Experiment 1: Assessment of Cytotoxicity using the MTT Assay

Objective: To quantify the cytotoxic effects of this compound and negative controls on a selected cell line (e.g., HepG2).

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, 2,3-Dichlorobenzonitrile, and Benzonitrile in the appropriate cell culture medium. The vehicle (e.g., DMSO) concentration should be kept constant across all treatments (typically ≤ 0.1%).

  • Incubation: Remove the old medium from the cells and add the medium containing the test compounds and controls. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Key Experiment 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the cytotoxicity of this compound is associated with the induction of oxidative stress.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with the test compounds and controls as described in the MTT assay protocol. A known ROS inducer (e.g., H₂O₂) should be used as a positive control, and an antioxidant like N-acetyl-L-cysteine can be used as a negative control for the assay itself.

  • DCFDA Staining: After the treatment period, remove the medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the hypothesized mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Groups cluster_1 Cellular Assays Test Compound 4,5-Dichloro-2- hydroxybenzonitrile Cytotoxicity Cytotoxicity Assay (e.g., MTT) Test Compound->Cytotoxicity Oxidative Stress Oxidative Stress Assay (e.g., DCFDA) Test Compound->Oxidative Stress Vehicle Vehicle Control (e.g., DMSO) Vehicle->Cytotoxicity Vehicle->Oxidative Stress Structural Analog Negative Control 1 (2,3-Dichlorobenzonitrile) Structural Analog->Cytotoxicity Structural Analog->Oxidative Stress Parent Compound Negative Control 2 (Benzonitrile) Parent Compound->Cytotoxicity Parent Compound->Oxidative Stress

Caption: Experimental workflow for comparing the effects of this compound with negative controls.

G Compound 4,5-Dichloro-2- hydroxybenzonitrile Mitochondria Mitochondrial Dysfunction (Uncoupling of Oxidative Phosphorylation) Compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Safety Operating Guide

Proper Disposal Procedures for 4,5-Dichloro-2-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the handling and disposal of 4,5-Dichloro-2-hydroxybenzonitrile is paramount for ensuring a safe laboratory environment. This document outlines the critical steps and considerations for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Disclaimer: The following guidelines are based on general principles for the disposal of hazardous chemicals. A specific Safety Data Sheet (SDS) for this compound could not be located in the public domain. Therefore, it is imperative to obtain the SDS from your chemical supplier for definitive and detailed disposal instructions. The information provided here should be used as a supplementary resource and not as a replacement for the manufacturer's specific recommendations.

Immediate Safety and Handling Precautions

Before proceeding with any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization and Segregation

Based on its chemical structure (a chlorinated aromatic nitrile), this compound should be treated as a hazardous waste. Proper segregation of this waste is crucial to prevent accidental reactions.

  • Waste Stream: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes).

  • Incompatible Materials: Avoid mixing this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, unless specific protocols from a validated source instruct otherwise.

Disposal Plan: A Step-by-Step Procedural Guide

  • Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS provided by the manufacturer will contain a dedicated section (typically Section 13) on disposal considerations, providing specific instructions and regulatory information.

  • Containerization:

    • Use a chemically resistant, leak-proof container for collecting the waste.

    • Ensure the container is properly sealed to prevent the release of vapors.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Disposal of this type of chemical waste must be carried out by a licensed and certified hazardous waste disposal contractor.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Quantitative Data on Disposal

Without a specific SDS, it is not possible to provide a table of quantitative data (e.g., reportable quantities, concentration limits for specific disposal methods). This information is chemical-specific and is legally defined by regulatory bodies. The SDS is the primary source for such data.

Experimental Protocols for Neutralization or Decontamination

Detailed experimental protocols for the neutralization or decontamination of this compound are not available without specific guidance from the manufacturer or peer-reviewed literature. Any attempt at neutralization without a validated protocol could be dangerous, potentially generating more hazardous byproducts. For spills, follow your laboratory's established spill response procedure for hazardous solids, which typically involves absorption with an inert material and collection into a sealed container for hazardous waste disposal.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

start Start: Chemical Waste Generated sds Obtain and Review Safety Data Sheet (SDS) start->sds characterize Characterize Waste: Is it Hazardous? sds->characterize non_haz Dispose as Non-Hazardous Waste (per institutional policy) characterize->non_haz No segregate Segregate Hazardous Waste by Compatibility Class characterize->segregate Yes containerize Select Appropriate, Labeled, and Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Professional Waste Pickup and Disposal ehs->pickup end End: Disposal Complete pickup->end

Caption: Logical workflow for laboratory chemical waste disposal.

By adhering to these general principles and, most importantly, obtaining and following the specific instructions on the Safety Data Sheet, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

Navigating the Safe Handling of 4,5-Dichloro-2-hydroxybenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Classification

Based on available data for compounds with the CAS number 39489-77-5, 4,5-Dichloro-2-hydroxybenzonitrile is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) classifications indicate multiple routes of potential harm.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H331: Toxic if inhaled.

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Danger[2]

It is crucial to note that some sources associate CAS number 39489-77-5 with the chemical name 2,4-Dichloro-5-nitrophenol.[1][2][3] Due to this ambiguity, it is imperative to handle the compound with the precautions outlined for both a chlorinated hydroxybenzonitrile and a nitrophenol, which are reflected in the hazard statements above.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to mitigate the risks associated with handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Viton™). Double-gloving is recommended.Protects against skin contact, which can be harmful and cause irritation. Nitrile may not be the optimal choice for prolonged contact with phenolic compounds.
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield should be worn when there is a risk of splashing.Prevents serious eye irritation and potential permanent damage from splashes or dust.[1]
Skin and Body Protection A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory.Minimizes skin exposure to the compound.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a P2 filter for particulates is recommended.Protects against inhalation of the compound, which may be toxic and cause respiratory irritation.[4]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to ensure user safety and experimental integrity.

prep Preparation - Assemble all necessary PPE. - Ensure fume hood is operational. - Prepare all equipment and reagents. weigh Weighing and Transfer - Conduct in a fume hood. - Use a powder-free technique to minimize dust. - Tare all weighing vessels. prep->weigh Proceed with caution dissolve Dissolution - Add solid to solvent slowly. - Use a magnetic stirrer to avoid splashing. - Keep the container covered as much as possible. weigh->dissolve reaction Reaction - Maintain in a closed or well-ventilated system. - Monitor the reaction for any unexpected changes. dissolve->reaction cleanup Decontamination and Cleanup - Decontaminate all surfaces with an appropriate solvent. - Clean all glassware thoroughly. reaction->cleanup waste Waste Disposal - Segregate waste into solid and liquid streams. - Label waste containers clearly. - Follow institutional disposal procedures. cleanup->waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.